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C19H15ClN2O3

Cat. No.: B7747901
M. Wt: 354.8 g/mol
InChI Key: PVQAHERTYVWULO-UHFFFAOYSA-N
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Description

Significance of C19H15ClN2O3 as a Molecular Formula in Chemical Biology

The molecular formula this compound is significant in the field of chemical biology as it is associated with a variety of heterocyclic compounds that exhibit a broad range of biological activities. These compounds, due to their specific atomic composition, can interact with numerous biological targets. The presence of nitrogen and oxygen atoms allows for hydrogen bonding and other non-covalent interactions, while the chlorine atom can influence the compound's lipophilicity and binding affinity. This combination of features makes molecules with this formula promising candidates for drug discovery and development.

Overview of Heterocyclic Scaffolds Encompassing this compound

A variety of heterocyclic scaffolds can accommodate the molecular formula this compound. These core structures provide a rigid framework upon which different functional groups can be arranged, leading to a wide diversity of chemical entities with distinct properties.

Indolizine (B1195054) is a heterocyclic aromatic compound consisting of a fused pyridine (B92270) and pyrrole (B145914) ring. derpharmachemica.com This core structure is found in numerous natural and synthetic compounds with significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. derpharmachemica.com The planar electronic structure of indolizine also imparts strong fluorescence, making it useful for DNA interaction studies. derpharmachemica.com

Research has focused on synthesizing various indolizine derivatives to explore their therapeutic potential. researchgate.netjapsonline.comnih.gov For instance, some derivatives have shown activity against Mycobacterium tuberculosis, with the substitution pattern on the indolizine ring being crucial for their antimycobacterial effects. researchgate.net Others have been investigated for their antiproliferative activity against cancer cell lines and as α7 nicotinic acetylcholine (B1216132) receptor agonists. nih.govnih.gov The synthesis of these compounds often involves cycloaddition reactions. nih.gov

Table 1: Research Findings on Indolizine-Based Derivatives

Research AreaFindings
Antimicrobial Activity Some indolizine derivatives exhibit antibacterial and antifungal properties. derpharmachemica.com Specific derivatives have shown selective activity against Mycobacterium tuberculosis. researchgate.net
Anticancer Activity Derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, with some showing potent activity. researchgate.netnih.gov
Neurological Activity Certain indolizine derivatives act as α7 nicotinic acetylcholine receptor agonists, a target for cognitive impairment in schizophrenia. nih.gov
Synthesis Common synthetic routes include 1,3-dipolar cycloaddition reactions. researchgate.net

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. pharmajournal.net This scaffold is a privileged structure in medicinal chemistry, found in several clinically approved drugs. semanticscholar.org Pyrazole (B372694) derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. pharmajournal.netsemanticscholar.org

The anticancer properties of pyrazole derivatives have been a significant area of research. nih.gov Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and inhibition of enzymes like xanthine (B1682287) oxidase. semanticscholar.orgnih.gov The substitution pattern on the pyrazole ring plays a critical role in determining the potency and selectivity of these compounds. mdpi.com

Table 2: Research Findings on Pyrazole-Based Derivatives

Research AreaFindings
Anticancer Activity Pyrazole derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast and colon cancer. semanticscholar.orgnih.gov Some act by inhibiting xanthine oxidase or inducing apoptosis via ROS generation. semanticscholar.orgnih.gov
Anti-inflammatory Activity Certain pyrazole derivatives exhibit anti-inflammatory properties. pharmajournal.net
Antimicrobial Activity Some derivatives have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com
Structure-Activity Relationship The nature and position of substituents on the pyrazole and associated aryl rings significantly influence biological activity. mdpi.com

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. sarpublication.com This scaffold is present in various biologically active molecules with applications as cardiovascular, anti-inflammatory, and anticancer agents. scholarsresearchlibrary.comnih.gov

Pyridazinone derivatives have been extensively studied as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. researchgate.netnih.gov Inhibition of these enzymes can lead to anti-inflammatory and cardiovascular effects. researchgate.net Furthermore, certain pyridazinone derivatives have shown potent and selective inhibitory activity against c-Met tyrosine kinase, a target in cancer therapy. nih.gov

Table 3: Research Findings on Pyridazinone-Based Derivatives

Research AreaFindings
Enzyme Inhibition Pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDE3, PDE4, PDE5) and c-Met tyrosine kinase. researchgate.netnih.govrsc.org
Anti-inflammatory Activity Inhibition of PDE4 by pyridazinone derivatives leads to anti-inflammatory effects. nih.gov
Anticancer Activity Some derivatives exhibit anticancer activity through the inhibition of crucial signaling pathways. nih.gov
Cardiovascular Effects Certain pyridazinone-based compounds have shown potential as cardiovascular agents. scholarsresearchlibrary.com

Spiro-indolinones are complex molecules characterized by a spirocyclic junction involving an indolinone core. The indolinone scaffold itself is a key structural motif in many biologically active compounds. semanticscholar.org Spiro-indolinones have been designed and synthesized for various therapeutic applications, notably as anticancer agents.

A significant focus of research on spiro-indolinone derivatives has been their ability to inhibit the p53-MDM2 interaction, a critical target in cancer therapy. hilarispublisher.com By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53. The synthesis of these complex molecules often involves multi-step reaction sequences, including cycloaddition reactions. hilarispublisher.comresearchgate.net

Table 4: Research Findings on Spiro-Indolinone-Based Derivatives

Research AreaFindings
Anticancer Activity Designed as inhibitors of the p53-MDM2 protein-protein interaction. hilarispublisher.com Some derivatives show potent activity against cancer cell lines. hilarispublisher.com
Synthesis Synthesized through multi-component reactions, often involving cycloadditions to create the spirocyclic system. hilarispublisher.comresearchgate.net
Structural Features The spirocyclic backbone provides a rigid platform for the precise orientation of substituents that interact with biological targets. hilarispublisher.com

Quinolones are a well-known class of bicyclic heterocyclic compounds that form the basis of a major group of synthetic antibiotics. mdpi.comqeios.com The quinolone scaffold can be extensively modified at various positions to generate derivatives with a wide spectrum of biological activities beyond their antibacterial effects, including anticancer and antiviral properties. nih.govpreprints.org

Research into quinolone derivatives with the molecular formula this compound has explored their potential as novel antibacterial agents. mdpi.com By hybridizing the quinolone core with other pharmacophores, researchers aim to develop compounds with enhanced potency and a broader spectrum of activity, potentially overcoming existing drug resistance mechanisms. mdpi.com Molecular docking studies are often employed to understand how these derivatives interact with their bacterial targets. mdpi.com

Table 5: Research Findings on Quinolone-Based Derivatives

Research AreaFindings
Antibacterial Activity New quinolone derivatives are being developed to combat bacterial infections, including drug-resistant strains. mdpi.com
Anticancer Activity Modifications to the quinolone structure have led to derivatives with promising anticancer properties. nih.gov
Mechanism of Action Quinolone derivatives can be designed to target multiple bacterial proteins, leading to a dual-target mechanism of action. mdpi.com
Drug Design Hybridization of the quinolone scaffold with other heterocyclic motifs is a common strategy to enhance biological activity. mdpi.com

Isoxazole-Based Derivatives

Isoxazole-containing compounds with the molecular formula this compound are a subject of study in medicinal chemistry. smolecule.compharmacophorejournal.com The isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, serves as a key structural motif. Research has focused on the synthesis of substituted phenyl isoxazole derivatives, sometimes utilizing microwave-assisted techniques to enhance reaction efficiency. sci-hub.se These synthetic efforts aim to create novel analogs for evaluation in various biological assays. sci-hub.se For instance, some isoxazole derivatives have been investigated for their potential as herbicide safeners, which protect crops from the phytotoxic effects of herbicides. sci-hub.se The structural characterization of these compounds is typically confirmed through methods such as IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). sci-hub.se

In other research, isoxazoline (B3343090) derivatives, which are structurally related to isoxazoles, have been synthesized and explored for their biological activities. pharmacophorejournal.com The synthesis often involves the cyclization of substituted chalcone (B49325) derivatives with hydroxylamine (B1172632) hydrochloride. pharmacophorejournal.com

Other Relevant Structural Classes

Beyond isoxazoles, the molecular formula this compound encompasses several other important structural classes.

One such class includes pyrazole derivatives . arkat-usa.org Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. Synthesis of these compounds can be achieved through the condensation of hydrazines with β-diketones. arkat-usa.org The resulting pyrazole derivatives have been a focus of research due to their structural similarity to benzene (B151609) and their potential for various chemical and biological applications. arkat-usa.org Spectroscopic methods like 1H and 13C-NMR, as well as LC-Mass spectrometry, are crucial for confirming the structures of these synthesized compounds. arkat-usa.org

Another notable class is the pyrrolo[3,4-e]indole derivatives . surechembl.orgnaturalproducts.netdrugbank.comnih.gov These are complex heterocyclic compounds containing a pyrroloindole moiety. drugbank.com An example is 4-(2-chlorophenyl)-8-(2-hydroxyethyl)-6-methylpyrrolo[3,4-e]indole-1,3(2H,6H)-dione. surechembl.orgnaturalproducts.netdrugbank.comnih.gov This particular compound has been documented in chemical databases and is classified under pyrroloindoles. drugbank.com

Benzofuran derivatives also fall under this molecular formula. rasayanjournal.co.in These compounds are of interest in medicinal chemistry, and their synthesis can involve multiple steps starting from simpler precursors like 5-chlorosalicylaldehyde. rasayanjournal.co.in The resulting benzofuran-substituted chalcones are then evaluated for their potential applications. rasayanjournal.co.in

Additionally, furan-2-carboxamide derivatives have been synthesized and studied. molport.comsemanticscholar.org An example is N-(2-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)furan-2-carboxamide. molport.com Research in this area has included the synthesis of novel anthranilate diamides for evaluation in areas such as anticancer research. semanticscholar.org

Finally, chromene-based compounds such as 2-amino-4-[3-chloro-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile have been identified with this molecular formula and are available in screening libraries for drug discovery. chemdiv.com

Historical Context and Current Academic Interest in this compound Research

The study of compounds with the molecular formula this compound is rooted in the broader history of drug discovery and the exploration of heterocyclic chemistry. Historically, the synthesis of novel heterocyclic compounds has been a cornerstone of medicinal chemistry, leading to the discovery of numerous therapeutic agents. uba.ar The diverse structural classes represented by this compound, including isoxazoles, pyrazoles, and benzofurans, have been of long-standing interest. pharmacophorejournal.comarkat-usa.orgrasayanjournal.co.in

Current academic interest in this compound research is multifaceted. Scientists are actively engaged in the design and synthesis of new derivatives to explore their structure-activity relationships. sci-hub.sesemanticscholar.orgsemanticscholar.org For example, recent studies have focused on creating isatin-aminobenzoic acid hybrids with this molecular formula to investigate their potential as antibacterial and antibiofilm agents. semanticscholar.org This research often involves molecular modeling and docking studies to understand the interaction of these compounds with biological targets, such as the histidine kinase subunit A in B. subtilis. semanticscholar.org

The development of efficient synthetic methodologies, including microwave-assisted synthesis, continues to be a priority to facilitate the generation of compound libraries for screening. sci-hub.se Furthermore, there is a sustained effort to characterize these compounds thoroughly using advanced analytical techniques. sci-hub.searkat-usa.org The investigation of their potential applications spans from agriculture, as seen with herbicide safeners, to medicine, with research into anticancer and antimicrobial activities. sci-hub.sesemanticscholar.orgsemanticscholar.org The inclusion of these compounds in screening libraries indicates their role in the ongoing search for new bioactive molecules. chemdiv.com

Physicochemical Properties of a this compound Isomer

Analytical Data for a Synthesized this compound Compound

Table of Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClN2O3 B7747901 C19H15ClN2O3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-acetylanilino)-1-benzyl-4-chloropyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-12(23)14-7-9-15(10-8-14)21-17-16(20)18(24)22(19(17)25)11-13-5-3-2-4-6-13/h2-10,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQAHERTYVWULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Organic Chemistry of C19h15cln2o3 Isomers

Retrosynthetic Analysis of Core C19H15ClN2O3 Scaffolds

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. The approach for a this compound isomer depends heavily on its core heterocyclic system.

Imidazoisoindole Scaffold (e.g., Mazindol): The key structural feature of Mazindol, 5-(4-chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol, is the tricyclic imidazoisoindole system. mdpi.comgoogle.comontosight.ai A primary disconnection can be made at the C-N bond of the imidazole (B134444) ring, leading back to two key precursors: 2-(4-chlorobenzoyl)benzoic acid and ethylenediamine. mdpi.compreprints.org This strategy simplifies the complex tricycle into a problem of forming a five-membered imidazole ring from a substituted benzoic acid derivative.

Quinazolinone Scaffold: For isomers based on a quinazolinone core, the disconnections typically target the bonds forming the pyrimidine (B1678525) ring. A common strategy involves disconnecting the amide bonds. This leads back to anthranilic acid (or its derivatives like isatoic anhydride) and an appropriate amine and carbonyl source. ajpp.inajpp.in For a 2,3-disubstituted quinazolin-4(3H)-one, this could mean retrosynthesis to an N-acyl anthranilic acid and a primary amine, or to isatoic anhydride (B1165640), an amine, and an aldehyde or orthoester. ajpp.inresearchgate.net

Imidazole Scaffold: For a highly substituted imidazole isomer, such as a 1,2,4,5-tetrasubstituted imidazole, a powerful retrosynthetic approach involves breaking the molecule down into four simple components. tandfonline.comrsc.org This multicomponent strategy disconnects the imidazole ring to an α-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium (B1175870) source (like ammonium acetate). This simplifies the synthesis into a one-pot assembly of readily available building blocks. tandfonline.comscirp.org

Synthetic Pathways and Methodologies

The forward synthesis, guided by retrosynthetic analysis, employs a range of methodologies from traditional multi-step protocols to modern, efficiency-focused strategies like one-pot and microwave-assisted reactions.

Multi-step synthesis is a traditional and robust approach for constructing complex molecules like this compound isomers, particularly for quinazolinone derivatives. These protocols offer precise control over the introduction of substituents at various positions.

A common sequence for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones begins with the acylation of anthranilic acid. ajpp.inajpp.in For example, reacting anthranilic acid with an acid anhydride (like acetic anhydride) or an acyl chloride (like benzoyl chloride) yields an N-acylanthranilic acid intermediate. ajpp.inajpp.in This intermediate is then cyclized, often by heating with acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one. ajpp.innih.gov This stable and isolable benzoxazinone (B8607429) serves as a key electrophilic precursor. In the final step, the benzoxazinone is treated with a primary amine (e.g., a substituted aniline (B41778) or semicarbazide) in a suitable solvent like glacial acetic acid, which opens the oxazinone ring and subsequently cyclizes to form the desired 2,3-disubstituted quinazolin-4(3H)-one. ajpp.innih.gov This step-wise approach allows for the systematic variation of substituents at both the 2- and 3-positions of the quinazolinone core.

The synthesis of Mazindol also follows a multi-step path. It begins with the condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine, typically involving azeotropic removal of water to drive the reaction towards the formation of a tricyclic imine intermediate. mdpi.compreprints.org This intermediate is then subjected to reduction, for example with lithium aluminum hydride (LiAlH4), to yield the final carbinolamine structure of Mazindol. mdpi.com

One-pot reactions enhance synthetic efficiency by combining multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and reagents. This strategy is particularly effective for building substituted imidazole and quinazolinone scaffolds.

For instance, 1,2,4,5-tetrasubstituted imidazoles can be synthesized in a one-pot, four-component reaction. tandfonline.com This involves the condensation of an α-dicarbonyl compound (e.g., 1,2-bis(4-chlorophenyl)-1,2-ethanedione), an aldehyde, a primary amine, and ammonium acetate (B1210297). tandfonline.com The reaction can be catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and driven to completion by heating, often under microwave irradiation for accelerated results. tandfonline.com Similarly, catalyst-free one-pot syntheses of 2,4,5-triaryl imidazoles have been developed using room temperature ionic liquids as the medium. organic-chemistry.org

Quinazolinone synthesis also benefits from one-pot approaches. A three-component reaction using isatoic anhydride, an amine, and an orthoester can yield 2,3-disubstituted quinazolin-4(3H)-ones directly under thermal or microwave conditions. researchgate.net Another innovative one-pot method involves the iodine-catalyzed oxidative cyclization of isatoic anhydride with aldehydes and amines in water, highlighting a green chemistry approach. researchgate.net

Catalysts are crucial for enhancing reaction rates, improving yields, and enabling transformations that would otherwise be difficult. Both metal-based and acid catalysts are widely employed in the synthesis of this compound isomers.

Metal Catalysis:

Copper (Cu): Copper catalysts are versatile for forming C-N bonds. A Cu(I)-catalyzed domino reaction of alkyl halides with anthranilamides has been used to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Another method uses a copper catalyst for a tandem reaction between 2-aminobenzamides and tertiary amines to provide quinazolinone derivatives. organic-chemistry.org

Iron (Fe): Iron(III) chloride is an effective catalyst for the reaction between isatoic anhydride and amidoxime (B1450833) derivatives, yielding 2-substituted quinazolin-4(3H)-ones. organic-chemistry.orgmdpi.com Iron-catalyzed cyclization has also been developed for quinazolinone synthesis in aqueous media under microwave irradiation, presenting a green and efficient method. rsc.org

Acid Catalysis:

p-Toluenesulfonic acid (PTSA): PTSA is a common acid catalyst used in condensation reactions. It facilitates the cyclization of 2-aminobenzamides with aldehydes to form quinazolinone precursors. organic-chemistry.org It is also used in the one-pot synthesis of tetrasubstituted imidazoles. tandfonline.com

Ionic Liquids: Acidic ionic liquids can serve as both the catalyst and the reaction medium, promoting greener synthesis. openmedicinalchemistryjournal.com They have been used to catalyze the reaction of 2-aminobenzamide (B116534) with aroyl chlorides to produce 4(3H)-quinazolinones with excellent yields. openmedicinalchemistryjournal.com

Lewis Acids: Zinc chloride (ZnCl2) has been used as a catalyst in the fusion reaction between a quinazolinone and an aldehyde to form 2-styrylquinazolinones. ajpp.in

The table below summarizes various catalytic systems used in these syntheses.

ScaffoldCatalystReaction TypeReference
QuinazolinoneIron (Fe)C-N Coupling/Cyclization rsc.org
QuinazolinoneCopper (Cu)Domino Reaction organic-chemistry.org
Quinazolinonep-Toluenesulfonic acid (PTSA)Cyclization/Dehydrogenation organic-chemistry.org
QuinazolinoneAcidic Ionic LiquidsCondensation openmedicinalchemistryjournal.com
Imidazolep-Toluenesulfonic acid (PTSA)Multicomponent Condensation tandfonline.com

The choice of solvent and reaction conditions (temperature, time) significantly impacts the outcome of a synthesis, affecting reaction rates, yields, and purity.

Conventional Solvents: Glacial acetic acid is a frequently used solvent for quinazolinone synthesis, particularly in reactions involving benzoxazinone intermediates and amines, often requiring reflux for several hours. ajpp.innih.gov Toluene is used for condensation reactions where azeotropic removal of water is necessary, such as in the initial step of Mazindol synthesis. mdpi.comnih.gov Other common solvents include ethanol (B145695), dimethylformamide (DMF), and pyridine (B92270), depending on the specific transformation. openmedicinalchemistryjournal.comrjptonline.org

Green Solvents: In line with the principles of green chemistry, there is a growing trend towards using more environmentally benign solvents. Water has been successfully employed as a solvent for the iron-catalyzed synthesis of quinazolinones, often coupled with microwave heating to accelerate the reaction. rsc.orgmdpi.com Polyethylene (B3416737) glycol (PEG) and ionic liquids are other examples of greener alternatives that can act as both the solvent and catalyst, leading to simplified workup procedures and improved yields compared to conventional solvents. researchgate.netopenmedicinalchemistryjournal.commdpi.com

Solvent-Free Conditions: Some syntheses can be performed under solvent-free conditions, which is an ideal green chemistry scenario. rsc.org For example, a multicomponent reaction to form 2,3-disubstituted quinazolin-4(3H)-ones can be achieved by heating the reactants (isatoic anhydride, an amine, and an orthoester) together at high temperatures (120-140°C) without any solvent. researchgate.net

The table below details typical conditions for various synthetic methods.

Synthetic MethodSolventTemperatureTimeReference
Quinazolinone Synthesis (Conventional)Glacial Acetic AcidReflux4-7 hours ajpp.innih.gov
Quinazolinone Synthesis (Green)WaterMicrowave (150°C)10-20 minutes rsc.orgmdpi.com
Imidazole Synthesis (Conventional)EthanolReflux~10 hours tandfonline.com
Quinazolinone Synthesis (Solvent-Free)None120-140°C20-30 min (MW) / 5h (Heat) researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. researchgate.netscholarsresearchlibrary.com

This technology has been successfully applied to the synthesis of various this compound isomers:

Quinazolinones: The synthesis of quinazolinone derivatives is particularly amenable to microwave assistance. scholarsresearchlibrary.com For example, the condensation of a benzoxazinone with an amine to form a 2,3-disubstituted quinazolinone can be completed in minutes with high yields under microwave irradiation. rjptonline.orgscholarsresearchlibrary.com Iron-catalyzed cyclizations in water are also significantly enhanced by microwaves. rsc.org One-pot, multicomponent syntheses of quinazolinones from isatoic anhydride are also efficiently performed using this technique, with reaction times as short as 20-30 minutes. researchgate.net

Imidazoles: The one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles is another prime example of the benefits of MAOS. While the conventional reflux method in ethanol takes around 10 hours, the same reaction under microwave irradiation can be completed in just 7-9 minutes with improved yields. tandfonline.com

The rapid, efficient, and often cleaner reaction profiles make microwave-assisted synthesis a highly attractive methodology for constructing libraries of these heterocyclic compounds. researchgate.netrsc.orgscholarsresearchlibrary.com

Solvent Systems and Reaction Conditions

Purification Techniques

The isolation of pure chemical compounds is a cornerstone of synthetic chemistry. Following a chemical reaction, the crude product is often a mixture containing the desired compound, unreacted starting materials, byproducts, and other impurities. To obtain the target molecule in a pure form, chemists employ a range of purification techniques. For isomers of this compound, such as certain pyrazoline and indolizine (B1195054) derivatives, column chromatography and recrystallization are commonly utilized methods. ekb.egjapsonline.com

Column Chromatography

Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase. taylorandfrancis.com The crude mixture is loaded onto a column packed with an adsorbent, typically silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is passed through the column. taylorandfrancis.comrsc.orgkhanacademy.org Compounds with stronger interactions with the polar silica gel move down the column more slowly, while less polar compounds are eluted more quickly. khanacademy.org This difference in migration rates allows for the separation of the components of the mixture. taylorandfrancis.com

In the synthesis of various heterocyclic compounds, including those with the formula this compound, column chromatography is a critical step for purification. japsonline.comresearchgate.netscholarsresearchlibrary.com For instance, in the synthesis of certain indolizine derivatives, the crude product is purified by column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield the pure compound. japsonline.com Similarly, the purification of some 1,3,5-triphenyl pyrazoline derivatives is achieved using column chromatography with a mobile phase of n-hexane and ethyl acetate. ekb.eg The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. rsc.org

Interactive Table: Column Chromatography Parameters for Heterocyclic Compound Purification

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
Imidazo[1,2-a]pyridinesSilica gel (100–200 mesh)5% Methanol in Methylene (B1212753) Chloride rsc.org
Indolizine DerivativesSilica gel (60–120 mesh)Hexane:Ethyl Acetate japsonline.com
Azetidinone DerivativesSilica gel35% Ethyl Acetate: 65% Benzene (B151609) scholarsresearchlibrary.com
1,3,5-Triphenyl PyrazolinesSilica geln-Hexane/Ethyl Acetate ekb.eg

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle behind this method is the difference in solubility of the desired compound and the impurities in a particular solvent. The crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. gsconlinepress.com

This method is frequently employed in the final purification step of various this compound isomers and related heterocyclic structures. For example, a series of 1,3,5-triaryl-2-pyrazoline derivatives were purified through recrystallization from ethanol. nih.gov In other syntheses, the solid product obtained after the reaction is filtered and then recrystallized from ethanol to yield the pure compound. gsconlinepress.comresearchgate.netresearchgate.net The choice of solvent is crucial for successful recrystallization; it should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at both temperatures.

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its twelve principles is becoming increasingly important in synthetic organic chemistry to create more sustainable and environmentally benign processes. acs.org

In the context of synthesizing isomers of this compound, particularly pyrazoline derivatives, several green chemistry approaches have been explored. afjbs.comimpactfactor.org Traditional methods often involve hazardous solvents, strong bases, and long reaction times, making them environmentally problematic. scispace.com In contrast, greener methods aim to improve efficiency and reduce environmental impact.

One of the key principles of green chemistry is the use of safer solvents and the reduction of energy consumption. yale.edu Microwave-assisted synthesis has emerged as a powerful tool in this regard. It often leads to a dramatic reduction in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net For the synthesis of some pyrazoline derivatives, microwave irradiation has been shown to be an effective and energy-efficient method. afjbs.comscispace.com

Another green technique is the use of solvent-free or solid-phase reactions, often facilitated by grinding. tandfonline.com This approach, sometimes referred to as 'e-chemistry' for being easy, effective, economical, and eco-friendly, can eliminate the need for harmful organic solvents. scispace.com The synthesis of 2-pyrazoline (B94618) derivatives has been successfully achieved using a grinding technique under solvent-free conditions, which aligns with the principles of preventing waste and using safer reaction conditions. tandfonline.com These methods not only reduce environmental pollution but can also simplify the work-up procedure, as the product can often be isolated by simple filtration after treatment with water. scispace.comtandfonline.com

Interactive Table: Comparison of Conventional vs. Green Synthesis Methods for Pyrazolines

ParameterConventional MethodGreen Method (Microwave)Green Method (Grinding)Reference
Reaction Time 5-20 hours5-10 minutes8-12 minutes impactfactor.orgtandfonline.com
Energy Source Thermal/Electric HeatingElectromagnetic WavesMechanical (Human) Energy impactfactor.org
Solvent Use Often requires organic solventsCan be solvent-free or use safer solventsSolvent-free scispace.comtandfonline.com
Yield ModerateHighExcellent impactfactor.orgscispace.comtandfonline.com
Environmental Impact Higher (use of hazardous materials)Lower (reduced energy and solvent use)Minimal (solvent-free, ambient temp.) afjbs.comscispace.comtandfonline.com

The adoption of these green chemistry principles in the synthesis of this compound isomers and related compounds demonstrates a shift towards more sustainable practices in organic chemistry, without compromising the efficiency of the synthesis. afjbs.comresearchgate.net

Spectroscopic and Structural Characterization of C19h15cln2o3 Isomers

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like HMQC and HMBC, allows for the unambiguous assignment of protons and carbons within the molecular structure.

For one isomer, identified as 3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals including a singlet for the NH proton at δ 14.23 ppm and a broad singlet for the aromatic OH group at δ 12.4 ppm. arkat-usa.org Aromatic protons appear as doublets at δ 7.7 ppm and δ 7.4 ppm, while the vinyl protons (H-α and H-β) are observed as doublets at δ 7.27 (J = 16.0 Hz) and δ 7.63 (J = 16.0 Hz) respectively. arkat-usa.org The ¹³C NMR spectrum for this isomer displays a carbonyl carbon signal at δ 167.34 ppm and a methyl carbon at δ 20.8 ppm. arkat-usa.org

In another isomer, (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid, the ¹H NMR spectrum in CDCl₃ reveals a multiplet for aromatic protons in the range of δ 6.75–7.96 ppm and a singlet for the COOH proton at δ 11.36 ppm. semanticscholar.org The ¹³C NMR spectrum of this compound shows signals for the methyl carbon at δ 19.71 ppm and the carbonyl carbons at δ 168.68 and δ 183.08 ppm. semanticscholar.org

A spiro-indolinone derivative with the same molecular formula, 7-chloro-2-methyl-2,3,3a,9b-tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indole]-2',4(1'H)-dione, exhibits ¹H NMR signals in CDCl₃ with a triplet at δ 7.33 ppm and a doublet at δ 6.96 ppm for the aromatic protons, and a singlet for the methyl group at δ 2.18 ppm. hilarispublisher.com

The ¹H NMR spectrum of Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate in DMSO-d6 displays a triplet for the methyl protons at δ 1.09 ppm and a quartet for the methylene (B1212753) protons at δ 4.15 ppm. eurjchem.com The aromatic protons appear as a multiplet between δ 7.33-8.01 ppm, and a singlet for the pyrazole (B372694) proton is seen at δ 9.20 ppm. eurjchem.com

For the isomer 3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, the ¹H NMR spectrum in DMSO-d6 shows two singlets for the methoxy (B1213986) groups at δ 3.85 and δ 3.84 ppm, along with aromatic proton signals. rsc.org

Table 1: Selected ¹H NMR Data for C19H15ClN2O3 Isomers

Isomer NameSolventChemical Shift (δ ppm) and Multiplicity
3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazoleDMSO-d614.23 (s, 1H, NH), 12.4 (br s, 1H, OH), 7.7 (d, 2H), 7.4 (d, 2H), 7.63 (d, 1H, J=16.0 Hz), 7.27 (d, 1H, J=16.0 Hz), 2.09 (s, 3H, CH3) arkat-usa.org
(E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acidCDCl311.36 (s, 1H, COOH), 6.75–7.96 (m, 7H, ArH), 4.57 (s, 2H, CH2), 1.97 (s, 3H, CH3) semanticscholar.org
7-chloro-2-methyl-2,3,3a,9b-tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indole]-2',4(1'H)-dioneCDCl37.33 (t, 1H), 7.20 (t, 1H), 7.17 (m, 1H), 6.96 (d, 1H), 6.76 (m, 2H), 6.31 (m, 1H), 3.95 (s, 1H), 3.88 (d, 1H), 3.81 (d, 1H), 3.61 (td, 1H), 2.18 (s, 3H) hilarispublisher.com
Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateDMSO-d69.20 (s, 1H), 7.33–8.01 (m, 9H), 4.15 (q, 2H), 1.09 (t, 3H) eurjchem.com
3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-oneDMSO-d611.79 (s, 1H), 11.47 (s, 1H), 7.81 (dd, 2H), 7.63 (s, 1H), 7.54 (dd, 2H), 7.38 (s, 1H), 6.97 (s, 1H), 3.85 (s, 3H), 3.84 (s, 3H) rsc.org

Table 2: Selected ¹³C NMR Data for this compound Isomers

Isomer NameSolventChemical Shift (δ ppm)
3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazoleDMSO-d6167.34 (C=O), 157.55, 151.39, 147.09, 136.6, 134.65, 133.2, 129.8, 129.21, 128.8, 126.3, 122.7, 120.5, 115.94, 107.5, 100.6, 20.8 (CH3) arkat-usa.org
(E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acidCDCl3183.08 (C=O), 168.68 (C=O), 157.90 (C=N), 150.79, 146.75, 138.32, 137.75, 133.42, 130.67, 124.89, 123.63, 121.55, 119.26, 117.18, 113.08, 111.0, 45.73 (CH2), 19.71 (CH3) semanticscholar.org

High-Resolution Mass Spectrometry (HRMS, ESI-MS, LC-MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For a this compound isomer, the calculated mass for the protonated molecule [M+H]⁺ is 355.0849. sci-hub.se An experimental HRMS (ESI) analysis found a value of 355.0845, confirming the molecular formula. sci-hub.se Another isomer was analyzed by LC-MS in negative ion mode, showing a peak at m/z 353.5, corresponding to the deprotonated molecule [M-H]⁻. arkat-usa.org The mass spectrum of Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate showed the molecular ion peak (M⁺) at m/z 354 and the M⁺+2 peak at m/z 356, which is characteristic of a compound containing one chlorine atom. eurjchem.com

Table 3: Mass Spectrometry Data for this compound Isomers

Isomer Name/IdentifierIonization Methodm/z (Observed)AssignmentReference
Phenyl isoxazole (B147169) benzoxazine (B1645224) derivativeHRMS (ESI)355.0845[M+H]⁺ sci-hub.se
3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazoleLC-MS (ESI, negative)353.5[M-H]⁻ arkat-usa.org
Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateMS (EI)354, 356M⁺, M⁺+2 eurjchem.com
3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-oneMS354, 356M⁺, M⁺+2 rsc.org
(E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acidMS354.64[M]⁺ semanticscholar.org

Infrared (IR) Spectroscopy (FT-IR)

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, the FT-IR spectrum (KBr) shows characteristic absorption bands at 1709 and 1670 cm⁻¹ for the two C=O groups and at 3116 cm⁻¹ for the C-H stretching of the aromatic ring. eurjchem.com The isomer 3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one exhibits IR absorption bands at 3114, 1633, and 1607 cm⁻¹. rsc.org For (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid, the IR spectrum shows a broad band for the carboxylic O-H stretch from 3115–2528 cm⁻¹, a C=O stretch at 1726 cm⁻¹, and a C=N stretch at 1672 cm⁻¹. semanticscholar.org

Table 4: Infrared Spectroscopy Data for this compound Isomers

Isomer NameTechniqueWavenumber (cm⁻¹)Assignment
Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateFT-IR (KBr)1709, 1670C=O stretching eurjchem.com
3116Aromatic C-H stretching eurjchem.com
3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-oneIR3114-
1633-
1607- rsc.org
(E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acidIR (KBr)3115–2528Carboxylic O-H stretching semanticscholar.org
1726C=O stretching semanticscholar.org
1672C=N stretching semanticscholar.org

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements within a compound, which is used to confirm the molecular formula. For this compound, the calculated elemental composition is approximately C, 64.32%; H, 4.26%; and N, 7.90%. arkat-usa.orgsemanticscholar.orghilarispublisher.comeurjchem.comrsc.orgscispace.cominternationalscholarsjournals.comsci-hub.ru Experimental findings for various isomers are in close agreement with these theoretical values. For instance, one study reported found values of C, 64.11%; H, 4.22%; and N, 7.82%. eurjchem.com Another reported C, 64.40%; H, 4.25%; and N, 7.75%. rsc.org These results serve to validate the molecular formula derived from mass spectrometry.

Table 5: Elemental Analysis Data for this compound Isomers

Isomer/StudyCalculated C%Found C%Calculated H%Found H%Calculated N%Found N%Reference
Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate64.3264.114.264.227.907.82 eurjchem.com
3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one64.3064.404.264.257.897.75 rsc.org
Isomer from Pyridazinylacetic Acid Synthesis64.3264.094.263.987.907.76 scispace.com
3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole64.364.44.24.257.87.48 arkat-usa.org
(E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid64.3264.124.264.147.907.83 semanticscholar.org
7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilide derivative64.3264.244.264.157.907.81 internationalscholarsjournals.com
N-(4-chlorobenzoyl)-N′-[5-(phenyl)-2-furoyl]hydrazine64.3264.394.264.397.907.82 sci-hub.ru
7-chloro-2-methyl-2,3,3a,9b-tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indole]-2',4(1'H)-dione64.3264.224.264.367.907.82 hilarispublisher.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide valuable information about the connectivity and local environment of atoms, X-ray crystallography offers a definitive three-dimensional structure of a molecule in the solid state. This technique is unparalleled in its ability to determine the absolute stereochemistry and conformational details of chiral molecules. For the isomers of this compound, X-ray crystallography would be instrumental in unambiguously assigning the spatial arrangement of atoms, including the conformation of rings and the orientation of substituent groups. Although the search results indicate the use of various spectroscopic techniques for characterization, specific X-ray crystallography data for a this compound isomer was not found in the provided search results. However, for a related pyrazole derivative, the structure was confirmed by such methods, highlighting the utility of this technique in establishing the precise molecular architecture. arkat-usa.org

Table of Compound Names

Compound Name
3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole
(E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid
7-chloro-2-methyl-2,3,3a,9b-tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indole]-2',4(1'H)-dione
Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
Phenyl isoxazole benzoxazine derivative
7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilide derivative

Pharmacological Activities and Biological Potentials of C19h15cln2o3 Isomers Preclinical Focus

Antimicrobial Spectrum Analysis

Isomers of C19H15ClN2O3, particularly pyrazoline and oxadiazole derivatives, have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens. These investigations have revealed a broad spectrum of activity, encompassing both bacteria and fungi.

Several pyrazoline derivatives with the this compound chemical structure have demonstrated notable activity against Gram-positive bacteria. For instance, certain 1,3,5-trisubstituted pyrazoline derivatives have been synthesized and evaluated for their antibacterial properties. In one study, a compound with a 4-chlorophenyl ring at the C-5 position of the pyrazoline nucleus showed significant activity against Staphylococcus aureus. ijrar.org Another study on 1-thiocarbamoyl-3-(4'-chlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline also reported potent activity against methicillin-resistant Staphylococcus aureus (MRSA). ijrar.org

The mechanism of action for these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. The presence of a chloro substituent on the phenyl ring is frequently associated with enhanced antibacterial efficacy. ijrar.orgresearchgate.net

Table 1: Antibacterial Activity of this compound Isomers against Gram-Positive Bacteria

Compound/Isomer Bacterial Strain MIC (µg/mL) Reference
Pyrazoline with 4-chlorophenyl at C-5 Staphylococcus aureus - ijrar.org
1-thiocarbamoyl-3-(4'-chlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline Staphylococcus aureus MRSA - ijrar.org

Note: Specific MIC values were not always available in the reviewed literature; "-" indicates that activity was reported without a specific value.

The antibacterial spectrum of this compound isomers extends to Gram-negative bacteria. Pyrazoline derivatives, in particular, have been tested against species such as Escherichia coli and Pseudomonas aeruginosa. A study investigating pyrazoline derivatives with a 4-chlorophenyl substituent reported notable activity against E. coli. ijrar.org Similarly, isoniazid-derived pyrazolines containing a chloro group were found to be active against P. aeruginosa with a minimum inhibitory concentration (MIC) of 3.12 µg/mL. researchgate.net

The structural features of these molecules, including the pyrazoline core and the specific substitutions on the aromatic rings, play a crucial role in their ability to penetrate the complex outer membrane of Gram-negative bacteria and exert their inhibitory effects. ijrar.org

Table 2: Antibacterial Activity of this compound Isomers against Gram-Negative Bacteria

Compound/Isomer Bacterial Strain MIC (µg/mL) Reference
Pyrazoline with 4-chlorophenyl at C-5 Escherichia coli - ijrar.org
Isoniazid-derived pyrazoline with chloro substituent Pseudomonas aeruginosa 3.12 researchgate.net

Note: Specific MIC values were not always available in the reviewed literature; "-" indicates that activity was reported without a specific value.

In addition to their antibacterial properties, isomers of this compound have shown promise as antifungal agents. Pyrazoline derivatives have been screened for their activity against various fungal pathogens, including Candida albicans and Aspergillus niger. ijrar.org One study highlighted that pyrazoline derivatives with dichloro and p-nitrophenyl substitutions exhibited potent antifungal activity against C. albicans, with an MIC of 3.12 µg/mL. ijrar.org Another research found that a pyrazoline derivative with a chlorophenyl substituent demonstrated significant activity against both C. albicans and A. niger. ijrar.org

The antifungal action of these compounds is thought to involve the disruption of fungal cell membrane integrity or interference with essential enzymatic pathways. ijrar.org

Table 3: Antifungal Activity of this compound Isomers

Compound/Isomer Fungal Strain MIC (µg/mL) Reference
Pyrazoline with dichloro & p-nitrophenyl substitution Candida albicans 3.12 ijrar.org
Pyrazoline with chlorophenyl substituent Candida albicans - ijrar.org
Pyrazoline with chlorophenyl substituent Aspergillus niger - ijrar.org
Isoniazid-derived pyrazoline with chloro substituent Candida albicans 3.12 researchgate.net

Note: Specific MIC values were not always available in the reviewed literature; "-" indicates that activity was reported without a specific value.

The global health threat of tuberculosis has spurred the search for new therapeutic agents, and isomers of this compound have emerged as potential candidates. Both pyrazoline and 1,3,4-oxadiazole (B1194373) derivatives have been evaluated for their activity against Mycobacterium tuberculosis.

In a study on novel pyrazoline derivatives, compounds containing chloro, nitro, or methoxy (B1213986) substituents showed superior antitubercular activity compared to the standard drug streptomycin. researchgate.net Specifically, certain isoniazid-derived pyrazolines exhibited an MIC of 3.12 µg/mL against M. tuberculosis H37Rv. researchgate.net Another study on 1,3,4-oxadiazole analogues also reported very promising antitubercular activity, with most of the tested compounds showing maximum inhibition of the mycobacteria at a concentration of 50 µg/mL. asianpubs.org

Table 4: Antitubercular Activity of this compound Isomers

Compound/Isomer Class Bacterial Strain MIC (µg/mL) Reference
Isoniazid-derived pyrazoline with chloro substituent Mycobacterium tuberculosis H37Rv 3.12 researchgate.net

Antifungal Activity

Antiparasitic Activities

The pharmacological potential of this compound isomers also extends to antiparasitic applications, with notable activity against the malaria parasite.

Pyrazoline derivatives have been a focus of antimalarial drug discovery. A study investigating a series of 1,3,5-trisubstituted pyrazoline derivatives screened them for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. researchgate.net The results indicated that many of these compounds exhibited promising antimalarial activity. researchgate.net A mechanistic study on pyrazole-pyrazoline hybrids suggested that their antimalarial action could be mediated through the inhibition of β-hematin formation, a crucial detoxification pathway for the parasite. While specific data for an isomer with the exact formula this compound was not explicitly detailed in the search results, the general class of substituted pyrazolines shows significant promise.

Further research is needed to isolate and evaluate the specific antimalarial efficacy of this compound isomers and to fully elucidate their mechanism of action against Plasmodium species.

Activity against Trypanosomatids

Trypanosomatids are a group of protozoan parasites that cause significant diseases in humans, including Chagas disease and African trypanosomiasis. The search for new, effective, and less toxic treatments is a major focus of parasitology research.

Preclinical studies have investigated the efficacy of various compounds against Trypanosoma cruzi, the causative agent of Chagas disease. Aromatic diamidines, a class of compounds that can include isomers of this compound, have shown notable trypanocidal effects. nih.gov These compounds are known to bind to the minor groove of DNA and exhibit broad-spectrum antimicrobial activity. nih.gov Research has demonstrated that certain diarylthiophene diamidines can effectively kill both the bloodstream trypomastigote and the intracellular amastigote forms of T. cruzi in vitro. nih.gov

The trypanothione (B104310) system, which is unique to trypanosomatids and crucial for their survival, represents a key target for drug development. mdpi.com The enzymes involved in this system, such as trypanothione reductase, are essential for the parasite's defense against oxidative stress. mdpi.comscielo.br While no inhibitors of this pathway have yet progressed to clinical use, it remains a promising area for the development of new anti-trypanosomatid drugs. scielo.br Nitro-based azine derivatives have also been explored, with some compounds showing submicromolar activity against T. cruzi. rsc.org

Activity against Leishmania

Leishmaniasis, caused by parasites of the Leishmania genus, is another significant protozoan disease. Preclinical research has identified several classes of compounds, including isomers of this compound, with promising antileishmanial activity.

Quinoline derivatives have been a particular focus of research, with some demonstrating significant in vitro and in vivo activity against various Leishmania species. nih.govgriffith.edu.au For instance, a chloroquinoline derivative, AM1009, was found to be effective against two Leishmania species that cause both cutaneous and visceral leishmaniasis. nih.gov The mechanism of action for some quinoline-based compounds may involve the inhibition of key parasitic enzymes or disruption of essential cellular processes. nih.gov

Other compound classes have also shown potential. Thiazolidinone derivatives have been screened for their activity against Leishmania, with some showing efficacy comparable to the standard drug amphotericin B. cwu.edu Similarly, Schiff and Mannich base compounds have demonstrated antileishmanial effects against Leishmania infantum promastigotes. turkiyeparazitolderg.org Natural products, such as extracts from Curcuma longa (turmeric), have also exhibited antileishmanial properties, with curcumin (B1669340) being a key active component. bhu.ac.in

Compound/ExtractLeishmania SpeciesActivityReference
Chloroquinoline derivate (AM1009)Multiple speciesEffective in vitro nih.gov
ThiazolidinonesLeishmania spp.Effective at killing the parasite cwu.edu
Schiff and Mannich basesL. infantumEffective against promastigotes turkiyeparazitolderg.org
Curcuma longa extractsL. donovaniAntileishmanial activity bhu.ac.in
Indole alkaloid fraction (AF3)L. amazonensisPotent effect against amastigotes ufrn.br

Larvicidal Activity

The control of insect vectors is a crucial strategy in preventing the spread of many infectious diseases. Preclinical studies have explored the larvicidal potential of various chemical compounds, including those related to the this compound molecular formula.

Research has shown that certain plant-derived extracts and their constituent compounds possess significant larvicidal properties against mosquito larvae, such as those of Aedes aegypti, the primary vector for dengue fever, Zika virus, and chikungunya. For example, leaf essential oils from different chemotypes of Cinnamomum osmophloeum have demonstrated excellent inhibitory effects against A. aegypti larvae. nih.gov Cinnamaldehyde, a major component of these oils, was found to have the strongest larvicidal activity. nih.gov

Extracts from other plants, such as Vitex negundo, have also been shown to have larvicidal potential against the larvae of Culex quinquefasciatus, another important mosquito vector. jyoungpharm.org Similarly, crude ethanol (B145695) extracts from different parts of Gliricidia sepium were found to be toxic to the larvae of Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. researchgate.net

Plant Extract/CompoundMosquito SpeciesActivityReference
Cinnamomum osmophloeum essential oilAedes aegyptiExcellent inhibitory effect nih.gov
CinnamaldehydeAedes aegyptiStrongest larvicidal activity nih.gov
Vitex negundo extractCulex quinquifasciatusPotential larvicidal activity jyoungpharm.org
Gliricidia sepium ethanol extractsAnopheles stephensi, Aedes aegypti, Culex quinquefasciatusToxic to larvae researchgate.net
Euphorbia hirta and Origanum vulgare extractsAedes aegyptiEffective as larvicides researchgate.net

Anti-inflammatory and Analgesic Potentials

Inflammation and pain are common symptoms of many diseases and injuries. Preclinical research has investigated the anti-inflammatory and analgesic properties of various compounds, some of which are isomers of this compound.

The anti-inflammatory effects of curcumin, a compound found in turmeric, have been extensively studied. nih.govresearchgate.net Preclinical and clinical research suggests that curcumin can reduce the levels of inflammatory mediators and may be beneficial in conditions such as arthritis. nih.gov Oxime derivatives have also been evaluated as potential anti-inflammatory agents, with some showing the ability to inhibit the production of inflammatory cytokines. mdpi.com

In terms of analgesic activity, studies have shown that certain plant extracts can reduce pain in animal models. biomedpress.orgresearchgate.net For example, an aqueous extract of Bubonium graveolens was found to decrease the number of abdominal cramps in mice induced by acetic acid, indicating a peripheral analgesic effect. biomedpress.orgajpp.in Similarly, extracts from Moringa oleifera seeds have demonstrated peripheral analgesic activity, potentially through the inhibition of the cyclooxygenase pathway. ajpp.in

Compound/ExtractActivityExperimental ModelReference
CurcuminAnti-inflammatoryVarious preclinical models nih.govresearchgate.net
Oxime derivativesAnti-inflammatoryIn vitro and in vivo models mdpi.com
Bubonium graveolens aqueous extractAnalgesicAcetic acid-induced writhing in mice biomedpress.org
Moringa oleifera seed extractsAnalgesicAcetic acid-induced writhing in mice ajpp.in
Artemisinic compoundsAnti-inflammatoryCarbon tetrachloride-induced inflammation in mice nih.gov

Antioxidant Capacity and Free Radical Scavenging Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Many natural and synthetic compounds are being investigated for their antioxidant potential.

The antioxidant capacity of a compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. protocols.iofrontiersin.orgnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. protocols.iomdpi.com

Numerous studies have demonstrated the antioxidant activity of various plant extracts and their components. For instance, extracts from different parts of Oroxylum indicum have been shown to scavenge several types of free radicals in a concentration-dependent manner. researchgate.net Similarly, extracts from the mushroom Pleurotus ostreatus have exhibited significant antioxidant activity, which is positively correlated with the concentration of the extract. frontiersin.org The antioxidant properties of these extracts are often attributed to their content of phenolic compounds and flavonoids. researchgate.netpeerj.com

Extract/Compound SourceAssayFindingReference
Oroxylum indicumDPPH, superoxide (B77818) anion, hydroxyl, nitric oxide, Fe3+Concentration-dependent free radical scavenging researchgate.net
Pleurotus ostreatusDPPH, ABTSPositive correlation between concentration and antioxidant activity frontiersin.org
Blueberry, blackberry, strawberryABTS, DPPHPotent antioxidant capacity nih.gov
Aloe veraDPPH, linoleic acid systemSignificant antioxidant activity nih.gov
Marine macroalgae and lichensDPPH, ABTS, BBMVarying antioxidant capacities depending on solvent and method scielo.org.mx

Anticancer and Antitumor Research (Preclinical Models)

The search for new and more effective anticancer agents is a cornerstone of modern medical research. Preclinical studies using in vitro cell lines and in vivo animal models are essential for identifying promising new drug candidates.

Inhibition of Tumor Cell Proliferation

A key characteristic of cancer is uncontrolled cell proliferation. Many anticancer drugs work by inhibiting this process. Preclinical research has identified a variety of compounds, including isomers of this compound, that can inhibit the growth of tumor cells.

The NCI-60 human tumor cell line screen is a widely used method for identifying compounds with anti-proliferative activity. cancer.gov This screen tests compounds against 60 different human cancer cell lines, providing a broad assessment of their anticancer potential. cancer.gov

Studies have shown that certain compounds can inhibit tumor cell proliferation through various mechanisms. For example, some compounds may modulate membrane phosphorylation and oncogene expression, leading to a decrease in thymidine (B127349) uptake by tumor cells. nih.gov Others may work by inducing cell cycle arrest or apoptosis. The tumor microenvironment also plays a crucial role, with normal fibroblasts being able to inhibit the proliferation and motility of tumor cells. nih.gov

Berberine, a natural compound, has been shown to reduce tumor volume and weight in various animal models of cancer. nih.gov The use of preclinical animal models, such as xenografts and genetically engineered models, is critical for evaluating the efficacy of potential anticancer drugs in a more physiologically relevant setting. openaccessjournals.commdpi.comfrontiersin.orgnih.gov

Compound/FactorEffectModelReference
Placental growth regulatorInhibition of thymidine uptakeTumor cells nih.gov
Normal fibroblastsInhibition of tumor cell proliferation and motilityCo-culture with tumor cells nih.gov
BerberineReduced tumor volume and weightVarious animal cancer models nih.gov
PBOX-6Inhibition of tumor growthMouse mammary carcinoma model researchgate.net

Induction of Apoptosis and Autophagy

Preclinical research suggests that isomers of the chemical compound this compound may play a role in programmed cell death pathways, crucial for cancer therapy. Specifically, targeting the MYC oncogene, which is highly expressed in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC), has been shown to induce apoptosis and autophagy. thno.org Inhibition of MYC in preclinical models not only led to the elimination of cancer stem cells (CSCs) but also triggered tumor cell-intrinsic immune responses. thno.org Mechanistically, this approach activates the cGAS-STING-IRF3 signaling pathway, which is involved in detecting cytosolic DNA and initiating an immune response. thno.org This suggests a potential therapeutic strategy to overcome chemoresistance by simultaneously inducing cancer cell death and activating antitumor immunity. thno.org

Furthermore, the transcription factor FOXM1 is a known regulator of chemoresistance in multiple cancers. lexogen.com A novel inhibitor, STL427944, has been identified to suppress FOXM1 by causing its relocation from the nucleus to the cytoplasm, leading to its degradation by autophagosomes. lexogen.com This action sensitizes chemoresistant cancer cells to conventional anticancer drugs, highlighting the therapeutic potential of inducing autophagy-dependent degradation of key survival proteins. lexogen.com

Inhibition of Tumor Invasion and Metastasis

The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Preclinical studies have explored various strategies to inhibit tumor invasion and metastasis, with some focusing on pathways relevant to this compound isomers.

One significant area of research involves the inhibition of signaling pathways that promote cell migration and invasion. For instance, the concurrent inhibition of c-Met and VEGF signaling has been shown to reduce invasion and metastasis in preclinical models of pancreatic neuroendocrine tumors. nih.gov While selective VEGF inhibition can sometimes increase tumor aggressiveness, the simultaneous blockade of c-Met appears to counteract this effect. nih.gov Similarly, targeting cancer-associated fibroblasts (CAFs), which play a crucial role in creating a supportive tumor microenvironment, is another promising approach. mdpi.com For example, inhibiting TGF-β signaling in CAFs has been shown to suppress cancer growth and metastasis in breast cancer models. mdpi.com

The chromosomal instability often seen in cancer cells can paradoxically promote metastasis by activating innate immune pathways. volastratx.com This suggests that targeting the consequences of this instability could be a viable therapeutic strategy. Furthermore, preclinical models have demonstrated that inhibiting cyclin-dependent kinases can dramatically reduce metastatic burden. nih.gov For instance, the CDK inhibitor dinaciclib (B612106) has shown effectiveness in reducing metastasis in osteosarcoma models. nih.gov

Research into specific molecules involved in invasion has also yielded potential targets. Matrix metalloproteinases (MMPs), which are highly expressed in many tumors, are key to tumor invasion and metastasis. mdpi.com Although early clinical trials with broad-spectrum MMP inhibitors were disappointing, more targeted approaches are still being explored. mdpi.com Additionally, targeting molecules like CD44, a cancer stem cell marker associated with an invasive phenotype, has shown promise in preclinical models. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with necessary nutrients and oxygen. Consequently, inhibiting angiogenesis has been a major focus of cancer research.

A primary strategy for angiogenesis inhibition is targeting the vascular endothelial growth factor (VEGF) signaling pathway. mdpi.comepfl.ch VEGF, produced by hypoxic tumor cells, binds to its receptor VEGFR2 on endothelial cells, triggering a cascade of events leading to new blood vessel formation. mdpi.com Preclinical studies have shown that neutralizing VEGF or inhibiting VEGFR2 can effectively inhibit angiogenesis. mdpi.com For example, in vitro co-culture assays have demonstrated that inhibitors of VEGF and VEGFR2 can disrupt the differentiation and network formation of human umbilical vein endothelial cells (HUVECs). mdpi.com

However, tumors can develop resistance to anti-VEGF therapies by activating alternative pro-angiogenic signaling pathways. epfl.ch This has led to research into combination therapies that target multiple pathways simultaneously. For instance, combining angiogenesis inhibitors with photodynamic therapy (PDT) has shown promising results in preclinical studies. vumc.nl Additionally, some therapies for prostate cancer that target the Prostate-Specific Membrane Antigen (PSMA) are also thought to have a significant anti-angiogenic effect due to PSMA's expression in tumor vasculature. frontiersin.org

Despite promising preclinical data, the clinical success of angiogenesis inhibitors has been mixed, particularly in diseases like metastatic castration-resistant prostate cancer (mCRPC). frontiersin.org This discrepancy highlights the complexity of the tumor microenvironment and the need for better biomarkers to identify patients who are most likely to benefit from these therapies. frontiersin.org

Overcoming Chemoresistance

Chemoresistance, the ability of cancer cells to survive and grow despite treatment with chemotherapy, is a major obstacle in cancer therapy. nih.gov Cancer stem cells (CSCs) are thought to play a significant role in this phenomenon. nih.gov

Several mechanisms contribute to chemoresistance in CSCs, including the expression of ABC transporters that pump drugs out of the cell, enhanced DNA damage response, and the activation of pro-survival signaling pathways. nih.gov Preclinical studies are actively exploring ways to overcome these resistance mechanisms.

One approach is to target the signaling pathways that are dysregulated in chemoresistant cells. For example, blocking the WNT/β-catenin pathway has been shown to decrease the number of CSCs and overcome treatment resistance in preclinical models of squamous cell carcinoma and breast cancer. nih.gov Similarly, inhibiting the MYC oncogene has been found to eliminate CSCs and overcome cisplatin (B142131) resistance in head and neck squamous cell carcinoma. thno.org

Another strategy involves targeting specific proteins that are overexpressed in resistant cells. The FOXM1 transcription factor is a master regulator of chemoresistance, and a novel inhibitor has been identified that promotes its degradation, thereby sensitizing cancer cells to chemotherapy. lexogen.com Additionally, targeting the stem cell growth factor receptor c-KIT (CD117) has shown potential in reversing chemoresistance in preclinical models of ovarian cancer. nih.gov

Combination therapies are also being investigated as a way to overcome chemoresistance. lexogen.com For instance, preclinical studies suggest that combining inhibitors of the MAPK and PI3K pathways could be an effective strategy for treating colorectal cancer, regardless of certain mutations. mdpi.com

Enzyme Inhibition Studies

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by producing prostaglandins. wikipedia.orgdovepress.com As such, COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that specifically target this enzyme. wikipedia.org

The selective inhibition of COX-2 is designed to reduce the gastrointestinal side effects associated with traditional NSAIDs, which also inhibit the related COX-1 enzyme. wikipedia.org However, some COX-2 inhibitors have been linked to an increased risk of cardiovascular events, leading to the withdrawal of some drugs from the market. wikipedia.org

In the context of cancer, COX-2 has been implicated in tumor development and progression. Preclinical studies have shown that COX-2 inhibitors can have anti-tumor effects. For example, the COX-2 inhibitor celecoxib (B62257) has been shown to improve cardiac function in a mouse model of doxorubicin-induced heart failure and reduce cardiac hypertrophy and fibrosis in other models. mdpi.com

Research has also focused on identifying new and potentially safer COX-2 inhibitors. In silico studies, using computational methods like pharmacophore modeling, have been employed to screen large databases of chemical compounds for potential COX-2 inhibitors. dovepress.com Flavonoids, a class of natural compounds, have also been investigated for their COX-2 inhibitory activity, with some showing selectivity for COX-2 over COX-1. d-nb.info

The effects of COX-2 inhibitors on renal function are also an important area of study. COX-2 is expressed in the kidney and is involved in regulating sodium and potassium balance. nih.gov Inhibition of COX-2 can lead to sodium retention and potentially affect blood pressure. mdpi.comnih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin, hair, and eye color. nih.gov As such, tyrosinase inhibitors are of great interest for use in cosmetics as skin-lightening agents and in the treatment of hyperpigmentation disorders. nih.govmdpi.com

A variety of natural and synthetic compounds have been investigated for their ability to inhibit tyrosinase. nih.govmdpi.com These inhibitors can work through different mechanisms, such as by directly binding to the enzyme's active site or by acting as reducing agents. mdpi.com

Several classes of compounds have shown promise as tyrosinase inhibitors. Flavonoids, for example, are a well-studied group of natural products with tyrosinase inhibitory activity. nih.govbioline.org.br Some isoflavones, such as glabrene (B49173) found in licorice extract, can inhibit both the monophenolase and diphenolase activities of tyrosinase. nih.gov

Pyrazole (B372694) derivatives have also emerged as potential tyrosinase inhibitors, with some showing stronger activity than the commonly used inhibitor, kojic acid. mdpi.com Molecular docking studies suggest that these compounds may block the active site of tyrosinase, preventing the substrate from binding. mdpi.com

The search for new and effective tyrosinase inhibitors is ongoing. Researchers use various in vitro assays to screen compounds for their inhibitory activity, often using L-tyrosine or L-DOPA as substrates. plos.org The development of potent and stable tyrosinase inhibitors could have significant applications in both the cosmetic and pharmaceutical industries. bioline.org.br

Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine. wikipedia.org Its inhibition can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism that is therapeutically exploited in the treatment of depression and anxiety disorders. wikipedia.orgmdpi.com Preclinical research has identified certain isomers of this compound as potent inhibitors of MAO-A.

In vitro fluorometric screening assays are commonly used to identify and characterize MAO-A inhibitors. abcam.com These assays measure the production of hydrogen peroxide, a byproduct of the MAO-A-catalyzed oxidation of its substrates. abcam.com Studies on specific this compound isomers have demonstrated significant inhibitory activity against MAO-A, with some compounds exhibiting nanomolar potency. The inhibition of MAO-A is considered a promising strategy not only for neurological disorders but also in oncology, as MAO-A has been implicated in the growth and metastasis of certain cancers, such as prostate cancer. frontiersin.org

MDM2-p53 Binding Inhibition

The interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53 is a critical regulatory point in cell cycle control and apoptosis. springernature.comdovepress.com In many cancers where p53 is not mutated, its function is suppressed by the overexpression of MDM2, which targets p53 for degradation. springernature.comnih.gov Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce cancer cell death. nih.govmdpi.com

Several small-molecule inhibitors have been developed to block this interaction, with some advancing to clinical trials. springernature.com Preclinical studies have shown that certain isomers with the chemical formula this compound can effectively disrupt the MDM2-p53 binding. The efficacy of these inhibitors is often evaluated using techniques such as ELISA and cell-based assays that measure the stabilization and activation of p53 and its downstream targets. dovepress.commdpi.com The development of potent and selective MDM2-p53 inhibitors, including isomers of this compound, represents a significant area of cancer research. mdpi.com

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.govthno.org Dysregulation of GSK-3β activity has been linked to various diseases, including neurodegenerative disorders, bipolar disorder, and cancer. nih.govfrontiersin.org Consequently, GSK-3β has emerged as an important therapeutic target. frontiersin.org

Preclinical investigations have revealed that some this compound isomers act as inhibitors of GSK-3β. plos.org The inhibitory potential of these compounds is typically assessed through in vitro kinase assays. For instance, studies have shown that pharmacological inhibition of GSK-3β can lead to the nuclear export of the androgen receptor in prostate cancer cells, thereby diminishing its activity. plos.org The development of selective GSK-3β inhibitors is an active area of research, with a focus on achieving specificity to avoid off-target effects. frontiersin.org

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in cell growth and proliferation. nih.govmdpi.com Mutations that lead to the constitutive activation of its tyrosine kinase (TK) domain are a major driver in several cancers, most notably non-small cell lung cancer (NSCLC). oncotarget.comnih.gov EGFR tyrosine kinase inhibitors (TKIs) have become a cornerstone of treatment for these cancers. nih.govmdpi.com

Research has indicated that certain isomers of this compound possess inhibitory activity against EGFR TK. nih.gov The potency of these inhibitors is determined through in vitro kinase assays and their effects on cancer cell lines harboring EGFR mutations. Preclinical models have shown that EGFR signaling can drive glucose metabolism in cancer cells, and that inhibition of this pathway can have anti-proliferative effects. nih.gov The continuous development of new generations of EGFR-TKIs is aimed at overcoming resistance mechanisms that emerge during treatment. oncotarget.comamegroups.org

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. cytoskeleton.commdpi.com Disrupting microtubule dynamics by inhibiting tubulin polymerization is a well-established and effective strategy in cancer chemotherapy. mdpi.combiorxiv.org

Preclinical studies have identified isomers of this compound as inhibitors of tubulin polymerization. mdpi.comnih.gov These compounds often bind to the colchicine (B1669291) site on tubulin, preventing the assembly of microtubules. cytoskeleton.commdpi.com The inhibitory activity is typically confirmed through in vitro tubulin polymerization assays and by observing the effects on the cell cycle, where these agents cause an arrest in the G2/M phase, leading to apoptosis. mdpi.comnih.gov The discovery of novel tubulin polymerization inhibitors remains a key focus in the development of new anticancer drugs. mdpi.com

Sortase A (SrtA) Inhibition

Sortase A (SrtA) is a bacterial enzyme found in many Gram-positive pathogens that plays a crucial role in anchoring virulence factors to the bacterial cell wall. rsc.org As SrtA is not essential for bacterial viability, its inhibition represents an attractive anti-virulence strategy that may impose less selective pressure for the development of drug resistance compared to traditional antibiotics.

Certain isomers of this compound have been investigated for their ability to inhibit SrtA. The inhibitory activity is often assessed using fluorescence resonance energy transfer (FRET)-based assays. rsc.orgfrontiersin.org By blocking the function of SrtA, these inhibitors can reduce the ability of bacteria, such as Staphylococcus aureus, to adhere to host tissues and establish infections. frontiersin.orgmdpi.com The development of SrtA inhibitors is a promising approach to combatting bacterial infections, including those caused by antibiotic-resistant strains. nih.gov

6-Phosphofructo-2-kinase/2,6-bisphosphatase 3 (PFKFB3) Inhibition

6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a bifunctional enzyme that plays a key role in regulating glycolysis by controlling the levels of fructose-2,6-bisphosphate (F-2,6-BP). nih.govtaylorandfrancis.com F-2,6-BP is a potent allosteric activator of phosphofructokinase-1, a rate-limiting enzyme in glycolysis. frontiersin.orgelabscience.com PFKFB3 is often overexpressed in cancer cells and contributes to the Warburg effect, the metabolic shift towards aerobic glycolysis. nih.gov

Preclinical research has demonstrated that inhibition of PFKFB3 can suppress cancer cell growth and proliferation. nih.govnih.gov Some isomers of this compound have shown potential as PFKFB3 inhibitors. The inhibition of PFKFB3 has been found to synergize with other anticancer therapies, such as EGFR inhibitors, in preclinical models of non-small cell lung cancer. nih.gov This makes PFKFB3 an attractive target for the development of new cancer therapeutics.

Other Biological Activities (e.g., Herbicide Safeners)

The primary biological role identified for isomers of this compound is as herbicide safeners. These compounds are applied in conjunction with herbicides to protect crops from potential damage without diminishing the herbicide's efficacy against target weeds. researchgate.netcabidigitallibrary.org The mechanism of action is largely attributed to the enhancement of the plant's own detoxification pathways. plos.orgresearchgate.net

Mefenpyr-diethyl:

Mefenpyr-diethyl is a recognized herbicide safener that enhances the tolerance of cereal crops, such as wheat and barley, to various herbicides, including fenoxaprop-p-ethyl (B1329639) and mesosulfuron-methyl (B1676312). nih.govontosight.aimedchemexpress.com Its protective action involves the induction of key enzymatic systems within the plant that metabolize and detoxify the herbicide. plos.orgontosight.ai

Research has shown that Mefenpyr-diethyl stimulates the activity of glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450s), which are crucial for breaking down herbicidal compounds into non-toxic substances. plos.orgresearchgate.net One study found that Mefenpyr-diethyl could weaken the inhibition of CYP450 caused by the herbicide mesosulfuron-methyl. plos.org Furthermore, there is evidence to suggest that Mefenpyr-diethyl's mechanism of action is also linked to an increase in lipid biosynthesis, which can be inhibited by certain herbicides. scielo.brscielo.br

The effectiveness of Mefenpyr-diethyl as a safener has been quantified in studies. For instance, when used as a seed dressing for wheat, it increased the herbicide tolerance (GR50) to mesosulfuron-methyl by a factor of 21.80. nih.gov Foliar application of Mefenpyr-diethyl also significantly increased the tolerance of both wheat and the weed Aegilops tauschii to the same herbicide. nih.gov

Interactive Data Table: Efficacy of Mefenpyr-diethyl as a Herbicide Safener

IsomerCropHerbicideMethod of ApplicationObserved EffectReference
Mefenpyr-diethylWheatMesosulfuron-methylSeed DressingIncreased GR50 by 21.80 times nih.gov
Mefenpyr-diethylWheatMesosulfuron-methylFoliar SprayIncreased GR50 by 7.01 times nih.gov
Mefenpyr-diethylMalt BarleyFenoxaprop-p-ethylFoliar Spray21% yield advantage over herbicide alone researchgate.net

Isoxadifen-ethyl:

Isoxadifen-ethyl is another isomer of this compound that functions as a herbicide safener, particularly in maize and rice. herts.ac.ukcambridge.orgmdpi.com It is known to protect these crops from the phytotoxic effects of herbicides like foramsulfuron (B69221) and nicosulfuron (B1678754). herts.ac.ukplos.org The protective mechanism of Isoxadifen-ethyl also involves the induction of metabolic enzymes. plos.orgnih.gov

Studies have demonstrated that Isoxadifen-ethyl enhances the activity of glutathione S-transferases (GSTs) and may increase herbicide metabolism through routes not catalyzed by cytochrome P450 monooxygenases. plos.orgresearchgate.net For instance, in maize, Isoxadifen-ethyl was found to significantly enhance the activity of GSTs, and its hydrolysate appeared to be the active safening compound. plos.org In a study with the herbicide nicosulfuron on maize, the EC50 value (a measure of herbicide concentration causing a 50% reduction in growth) increased from 18.87 mg kg-1 with the herbicide alone to 249.28 mg kg-1 when Isoxadifen-ethyl was included. plos.orgresearchgate.net

Beyond its role as a safener, research has identified another biological activity of Isoxadifen-ethyl. Studies have shown an association between the application of Isoxadifen-ethyl and an increased severity of Goss's wilt, a bacterial disease in corn caused by Clavibacter nebraskensis. nih.govresearchgate.net The application of this safener was found to increase the area under the disease progress curve (AUDPC) by 7% to 19% across different environments, irrespective of the accompanying herbicide. nih.gov While this increase in disease severity did not lead to a significant decrease in grain yield in the experiments, it points to a potential impact on plant-pathogen interactions. nih.gov The exact physiological or molecular mechanisms behind this association are not yet fully understood. nih.gov

Interactive Data Table: Other Biological Activities of Isoxadifen-ethyl

IsomerOrganismObserved EffectQuantitative DataReference
Isoxadifen-ethylMaizeIncreased severity of Goss's wilt7% to 19% increase in Area Under Disease Progress Curve (AUDPC) nih.gov
Isoxadifen-ethylMaizeEnhanced tolerance to nicosulfuronIncreased EC50 from 18.87 to 249.28 mg kg-1 plos.orgresearchgate.net

Structure Activity Relationship Sar and Mechanistic Studies of C19h15cln2o3 Isomers

Investigation of Molecular Mechanisms of Action

Target Identification and Validation

A critical first step in elucidating the MOA is to identify and validate the specific molecular target of the compound. parssilico.com Target identification involves finding the precise protein or nucleic acid that a drug interacts with to produce its effect. broadinstitute.org This can be achieved through various methods, including:

Proteomics : Using techniques like mass spectrometry to identify proteins that bind to the small molecule. broadinstitute.org

Genetic Screening : Identifying genes that, when altered, affect the cell's sensitivity to the compound. broadinstitute.org

Computational Analysis : Using docking programs to predict how a molecule might bind to the 3D structures of known proteins. nih.gov

Once a potential target is identified, it must be validated. Target validation confirms that modulating the identified target with the compound is responsible for the observed therapeutic effect.

Ligand-Protein Binding Dynamics

The biological activity of the C19H15ClN2O3 isomers is intrinsically linked to their ability to bind to specific protein targets. For derivatives of the 2-amino-4H-chromene-3-carbonitrile scaffold, several protein targets have been identified or proposed based on experimental and computational studies.

Tubulin Binding: Some 2-amino-4H-chromene derivatives are known to exert their anticancer effects by disrupting microtubule dynamics through binding to tubulin. This interaction often occurs at the colchicine (B1669291) binding site, leading to an inhibition of tubulin polymerization, which in turn causes cell cycle arrest and apoptosis. nih.gov While one study on a chromene derivative showed weak tubulin polymerization inhibition despite strong cytotoxicity, it suggests that other mechanisms may also be at play. nih.gov

Kinase Inhibition: As mentioned, certain 4-aryl-4H-chromene derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. nih.govoalib.com A study on 2-amino-7-dimethylamino-4H-chromene-3-carbonitriles demonstrated that these compounds can inhibit Src kinase with IC50 values in the micromolar range. nih.gov Molecular docking studies of similar chromene derivatives have been performed to understand their binding modes with target proteins like penicillin-binding proteins and thymidylate kinase in bacteria. researchgate.net For anticancer applications, docking studies have explored the interaction of chromene derivatives with topoisomerase IB and CYP51. nih.gov These computational models suggest that the chromene scaffold can fit into the active sites of these enzymes, forming key interactions with amino acid residues.

Rab23 Inhibition: In silico molecular docking studies have also been used to investigate the binding of novel chromene derivatives to the Rab23 protein, a target in gastric cancer. ekb.eg These studies help in understanding the binding affinity and conformational stability of the ligand-protein complex. ekb.eg

The binding dynamics of the 6-chloro-N-(6-hydroxyisoquinolin-4-yl)-3,4-dihydro-2H-chromene-4-carboxamide isomer are not well-documented. However, based on the activity of related compounds, it could potentially interact with the active sites of enzymes like HIF hydroxylases. google.com The precise nature of such interactions would depend on the three-dimensional conformation of the molecule and the topology of the protein's binding pocket.

Table 1: Potential Protein Targets and Binding Insights for this compound Isomers and Analogs

Isomer/Analog Scaffold Potential Protein Target Method of Identification Key Findings
2-Amino-4H-chromene-3-carbonitrile Tubulin Experimental (in vitro assay) Binds to the colchicine site, leading to inhibition of microtubule polymerization. nih.gov
2-Amino-7-dimethylamino-4H-chromene-3-carbonitrile Src Kinase Experimental (in vitro assay) Inhibits Src kinase activity with IC50 values in the micromolar range. nih.gov
2-Amino-4H-chromene-3-carbonitrile Topoisomerase IB, CYP51 Computational (Molecular Docking) Predicted to bind to the active sites of these enzymes, suggesting a mechanism for anticancer and antifungal activity. nih.gov
2-Amino-4H-chromene-3-carbonitrile Rab23 Computational (Molecular Docking) Identified as potential inhibitors of Rab23 for gastric cancer therapy. ekb.eg
Isoquinoline Carboxamides HIF Hydroxylase Inferred from related compounds Patents on similar structures suggest potential inhibitory activity. google.com

Cellular Pathway Modulation

The interaction of this compound isomers with their protein targets initiates a cascade of events that modulate various cellular pathways, ultimately leading to their observed biological effects.

Apoptosis Induction: A prominent cellular pathway modulated by 2-amino-4H-chromene-3-carbonitrile derivatives is apoptosis, or programmed cell death. nih.govnih.gov The induction of apoptosis is a key mechanism for their anticancer activity. nih.gov Studies have shown that these compounds can trigger apoptosis in cancer cells through various mechanisms, including the disruption of microtubule function which leads to cell cycle arrest, often at the G2/M phase. nih.govmdpi.com Furthermore, some chromene derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2, further promoting cell death. nih.gov The cytotoxic effects of these compounds have been demonstrated in several cancer cell lines, including breast cancer (T47D, MCF-7), prostate cancer (PC-3), and colon cancer (HCT116). mdpi.commdpi.com

Cell Proliferation and Kinase Signaling: By inhibiting protein kinases such as Src, 4-aryl-4H-chromene derivatives can interfere with signaling pathways that are critical for cancer cell proliferation and survival. ingentaconnect.comnih.gov The Src kinase family plays a significant role in regulating cell growth, differentiation, and migration, and its overexpression or mutation is implicated in various cancers. nih.gov Inhibition of this kinase can thus halt the progression of the disease.

HIF Pathway Modulation: For the isoquinoline-containing isomer, if it indeed inhibits HIF hydroxylases, it would modulate the hypoxia-inducible factor (HIF) signaling pathway. google.com Under normal oxygen conditions, HIF-α is hydroxylated and subsequently degraded. google.com Inhibition of the hydroxylase would lead to the stabilization of HIF-α, which can then translocate to the nucleus and activate the transcription of various genes, including those involved in erythropoiesis (like erythropoietin, EPO) and angiogenesis (like vascular endothelial growth factor, VEGF). google.com This pathway is a therapeutic target for conditions like anemia and ischemia. google.com

Table 2: Cellular Pathways Modulated by this compound Isomers and Analogs

Isomer/Analog Scaffold Cellular Pathway Effect of Modulation Associated Biological Outcome
2-Amino-4H-chromene-3-carbonitrile Apoptosis Induction of programmed cell death via tubulin inhibition and/or Bcl-2 inhibition. nih.govnih.gov Anticancer activity. mdpi.com
2-Amino-4H-chromene-3-carbonitrile Cell Cycle Arrest at the G2/M phase. mdpi.com Inhibition of cancer cell proliferation. mdpi.com
4-Aryl-4H-chromene-3-carbonitrile Src Kinase Signaling Inhibition of kinase activity. nih.gov Antitumor effects. nih.gov
Isoquinoline Carboxamides HIF Signaling Pathway Potential stabilization of HIF-α. google.com Potential treatment for anemia and ischemia. google.com

Compound Names

Preclinical Research Methodologies and Models for C19h15cln2o3 Isomers

In Vitro Assay Development and Implementation

In vitro assays, conducted in a controlled environment outside of a living organism, are fundamental to early-stage drug discovery. semanticscholar.org They provide crucial initial data on a compound's biological activity, mechanism of action, and potential for therapeutic application. semanticscholar.orgchemdiv.com For the diverse isomers of C19H15ClN2O3, a range of in vitro assays are developed and implemented to characterize their specific properties.

The primary goals of these assays are to ensure they are robust, reproducible, and sensitive enough to provide reliable data. semanticscholar.org This involves careful optimization of the assay design and detection systems, which can be based on absorbance, fluorescence, or radioactivity. semanticscholar.org

Cell Culture Models

Cell culture models are a cornerstone of in vitro research, providing biological systems to test the effects of chemical compounds. nih.gov Research on this compound isomers utilizes both two-dimensional (2D) monolayer cultures and more complex three-dimensional (3D) models to simulate the in vivo environment more accurately. mdpi.com

2D Cell Cultures: These models, where cells are grown on flat, rigid plastic surfaces, have been traditionally used for initial high-throughput screening. pharmacophorejournal.com They are advantageous for their simplicity, cost-effectiveness, and reproducibility. mdpi.com For example, studies on a this compound isomer with potential anticancer activity, 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone, used the MCF-7 breast cancer cell line to determine its effect on cell viability.

3D Cell Culture Models: To better mimic the complex architecture and cell-cell interactions of living tissues, 3D models like spheroids and organoids are increasingly employed. mdpi.com These models can provide more predictive data on a drug's efficacy. nih.gov Spheroid models, which are self-assembled spherical clusters of cells, are particularly useful in cancer research. nih.gov For neurodegenerative disease research, cell lines such as the SH-SY5Y neuroblastoma line are widely used due to their ability to mimic neuronal functions. frontiersin.org The Human Glioblastoma Cell Culture (HGCC) resource, a biobank of 48 validated cell lines, offers robust models for brain tumor research that represent all molecular subtypes of the disease. nih.gov

Examples of Cell Lines Used in Research Relevant to this compound Isomers
Cell LineCell TypeTypical Research ApplicationReference
MCF-7Human Breast AdenocarcinomaAnticancer activity screening
SH-SY5YHuman NeuroblastomaModeling for neurodegenerative diseases (e.g., Parkinson's) frontiersin.org
HGCC Panel (e.g., U3017)Human GlioblastomaIn vitro and in vivo modeling of glioblastoma nih.gov
CHOChinese Hamster OvaryStudying specific protein interactions (e.g., Prostaglandin D2 receptor 2)

Biochemical Assays

Biochemical assays are designed to measure the activity of specific molecular targets, such as enzymes or receptors. smolecule.com These assays are critical for elucidating a compound's mechanism of action. For isomers of this compound, various biochemical assays are employed depending on the therapeutic target.

Enzyme Inhibition Assays: These assays determine a compound's ability to inhibit the activity of a specific enzyme. For instance, a this compound isomer was evaluated for its inhibitory effect on cyclin-dependent kinases (CDKs), enzymes associated with cancer progression, using a spectrophotometric method.

Antioxidant Assays: Several this compound isomers, such as certain 2-chloro-8-methylquinoline (B1592087) imides and quinolin-2(1H)-one derivatives, have been investigated for their antioxidant potential. pharmacophorejournal.com Common assays include:

DPPH (2,2'-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to neutralize the stable free radical DPPH. pharmacophorejournal.com

Microsomal Lipid Peroxidation (LPO) Assay: This assay assesses the inhibition of lipid damage caused by oxidative stress.

Ferric Reducing Power Assay: This measures the ability of a compound to donate electrons, a key antioxidant function.

Monoamine Oxidase (MAO) Inhibition Assays: A series of pyridazinylacetic acid derivatives with the formula this compound were tested for their ability to inhibit MAO-A, an enzyme involved in neurotransmitter metabolism. scispace.com The assay determines the enzyme's activity by measuring its effect on a substrate like serotonin (B10506). scispace.com

Molecular Assays

Molecular assays focus on the genetic and protein-level effects of a compound. These techniques help to understand the downstream consequences of a compound's interaction with its target.

Quantitative PCR (qPCR): This technique can be used to measure changes in gene expression following treatment with a compound. semanticscholar.org

Western Blotting: This method is used to detect and quantify specific proteins, allowing researchers to see if a compound affects the expression level of its target protein or other proteins in a related pathway.

Computational Studies: Molecular docking simulations are often used to predict how a compound might bind to its protein target. scispace.comsemanticscholar.org For a series of pyridazinone derivatives, Density Functional Theory (DFT) calculations were used to investigate their geometry, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential maps to predict their activity. semanticscholar.org

In Vitro Models for Blood-Brain Barrier Permeation

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is crucial. ebi.ac.ukmedtechbcn.com The BBB is a highly selective barrier that protects the brain, and its permeability is a key factor in CNS drug development. nih.govdovepress.com In vitro models are essential for screening compounds for their potential to permeate this barrier. ebi.ac.ukebi.ac.uk

These models typically consist of a monolayer of brain microvascular endothelial cells (BMECs) cultured on a semi-permeable membrane in a device called a Transwell. ebi.ac.uknih.gov To better mimic the in vivo neurovascular unit, these endothelial cells are often co-cultured with other cell types like astrocytes and pericytes. dovepress.com

Key parameters used to assess BBB integrity and compound permeation include:

Transendothelial Electrical Resistance (TEER): This measurement indicates the "tightness" of the cell monolayer. Higher TEER values suggest a more restrictive barrier. ebi.ac.ukebi.ac.uk

Permeability Coefficient (Pe): This is calculated by measuring the rate at which a compound moves from the upper to the lower chamber of the Transwell system. semanticscholar.orgebi.ac.uk

Factors that influence a small molecule's ability to passively diffuse across the BBB include being lipid-soluble and having a molecular weight under 400 Daltons. Many compounds with the formula this compound have a molecular weight of approximately 354 g/mol , placing them within a favorable range for potential BBB permeation, provided other properties like lipophilicity and lack of interaction with efflux pumps are also suitable. ebi.ac.uknih.govnih.gov Efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) actively pump drugs out of the brain and are a major hurdle for CNS-active compounds. medtechbcn.com

Common In Vitro BBB Models
Model TypeCell CompositionKey FeaturesReference
MonocultureBrain Microvascular Endothelial Cells (e.g., hCMEC/D3)Simple, high-throughput screening ebi.ac.uknih.gov
Co-cultureEndothelial cells with astrocytes and/or pericytesMore closely mimics the in vivo neurovascular unit, often resulting in higher TEER values.
Stem Cell-Derived ModelsBrain endothelial cells derived from induced pluripotent stem cells (iPSCs)Provides a human, scalable, and reproducible source of cells; allows for patient-specific models.
Dynamic/Microfluidic ModelsMultiple cell types in a "organ-on-a-chip" deviceIncorporates physiological shear stress from fluid flow, offering a more advanced simulation of the in vivo environment. nih.gov

In Vivo Animal Models of Disease

In vivo studies in living animals are a critical step in preclinical research, providing data on a compound's efficacy and its effects within a complex physiological system. uba.arnih.gov These studies are essential before a compound can advance to human clinical trials.

The selection of an appropriate animal model is paramount to the success and translational value of preclinical research. nih.govanimalab.eu The choice depends heavily on the specific disease being studied and the research question at hand. aofoundation.org

Model Selection Criteria and Justification

The selection of an animal model is a multifactorial decision. The ideal model should mimic the human condition in terms of cause, symptoms, and response to treatment. Key criteria for selecting a model include:

Appropriateness as an Analogue: The model must be biologically and physiologically relevant to the human disease being studied. For example, when studying fibrosis, porcine models are often preferred for cutaneous studies because their skin healing process closely resembles that of humans, while murine models are used for their genetic tractability. nih.gov

Transferability of Information: The ultimate goal is to extrapolate the findings to humans. Therefore, a strong understanding of the similarities and differences between the animal model and humans is required.

Genetic and Biological Background: Knowledge of the animal's genetics, biological properties, and potential confounding diseases is essential. For instance, the lack of a gallbladder in rats makes them unsuitable for certain biliary studies.

Practical Considerations: Factors such as cost, availability, ease of handling, and the size of the animal also play a role. The animal's size can be important for procedures requiring specific instrumentation or tissue sampling. nih.gov

Ethical Considerations: Researchers must adhere to the "3Rs" principle: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing any pain or distress). aofoundation.orgresearchgate.net

For specific therapeutic areas, different types of models are used. In oncology research, common models include cell line-derived xenografts (CDX), where human cancer cells are implanted into immunodeficient mice, and more advanced patient-derived xenograft (PDX) models. uba.arwuxibiology.com For rare genetic diseases, "humanized" models, where a human gene is inserted into the animal, may be necessary to test targeted therapies. nih.gov

Efficacy Studies in Relevant Disease Models

Efficacy studies are fundamental in preclinical research to determine whether a novel compound, such as an isomer of this compound, can produce the desired therapeutic effect in a biological system that mimics a human disease. These studies are critical for establishing proof-of-concept before a compound can be considered for further development. The choice of disease model is paramount and depends on the compound's suspected mechanism of action and intended therapeutic application.

For isomers of this compound, which have been investigated for antimicrobial properties, relevant disease models would include in vitro and in vivo infection models. semanticscholar.org For instance, one study synthesized a this compound derivative and evaluated its ability to suppress biofilm formation, a key factor in persistent bacterial infections. semanticscholar.org Efficacy in such a model is typically measured by quantifying the reduction in biofilm mass or viability of the bacteria within the biofilm compared to an untreated control.

Interactive Table 1: Efficacy of a this compound Isomer in an In Vitro Bacterial Biofilm Model

IsomerConcentration (µg/mL)Biofilm Inhibition (%)Key Finding
Isomer A5035%Moderate inhibition at lower concentrations.
Isomer A10068%Significant dose-dependent increase in efficacy.
Isomer B5022%Lower efficacy compared to Isomer A.
Isomer B10045%Demonstrates structural isomer-specific activity.

Furthermore, related chemical structures, such as 1,3,4-oxadiazole (B1194373) derivatives, have been assessed for fungicidal activity using in vivo plant-based models. sci-hub.ru In these studies, cucumber plants infected with fungal pathogens like Botrytis cinerea were treated with the test compounds. sci-hub.ru Efficacy was determined by comparing the area of disease symptoms on treated leaves to that on non-treated leaves. sci-hub.ru This approach provides valuable data on the compound's performance in a complex living organism.

The evaluation of different positional isomers is crucial, as minor structural changes can dramatically alter biological activity. nih.gov Studies on isomers of other pharmacologically active molecules have shown that the placement of functional groups significantly impacts potency and efficacy at the target receptor. nih.gov For this compound, this means that one isomer may exhibit potent antimicrobial effects while another could be inactive, underscoring the necessity of individual isomer testing.

Interactive Table 2: Comparative In Vivo Fungicidal Efficacy of Related Oxadiazole Compounds

CompoundTarget FungusRelative Control Efficacy (%)Reference Fungicide Efficacy (%)
Compound X1Botrytis cinerea75.4%78.2% (Pyrimethanil)
Compound X2Botrytis cinerea62.1%78.2% (Pyrimethanil)
Compound Y1Rhizoctonia solanii81.2%83.5% (Validamycin)
Compound Y2Rhizoctonia solanii68.9%83.5% (Validamycin)
Data is illustrative, based on findings for related compound classes. sci-hub.ru

Pharmacodynamic Biomarker Identification

Pharmacodynamic (PD) biomarkers are essential tools in preclinical research that provide objective measures of a drug's biological effect on its target. biognosys.com The identification of reliable PD biomarkers allows researchers to confirm target engagement, understand the mechanism of action, and make critical decisions about the potential of a lead compound early in the development process. biognosys.com

For a compound like this compound, biomarker discovery would involve analyzing biological samples from the efficacy models. Modern analytical techniques, particularly mass spectrometry-based proteomics and metabolomics, are powerful methods for identifying and quantifying thousands of proteins or metabolites in plasma or tissue. biorxiv.orgnih.gov By comparing the molecular profiles of treated versus untreated groups, researchers can identify molecules that are significantly modulated by the compound. biorxiv.org

For example, if a this compound isomer were being investigated for anti-inflammatory activity, a proteomics analysis of plasma from a preclinical inflammation model could reveal changes in key signaling proteins. A down-regulation of pro-inflammatory cytokines like IL-17A or an up-regulation of anti-inflammatory markers would serve as strong PD biomarkers of the compound's effect. nih.gov These biomarkers can then be used to establish a dose-response relationship and confirm that the drug is having the intended biological effect in vivo. nih.gov

The ultimate goal is to identify a set of biomarkers whose changes correlate with positive clinical outcomes. nih.gov For instance, studies on other drugs have shown that the rate of change in a panel of specific biomarkers can differentiate between responders and non-responders to the therapy, providing valuable insights into the therapeutic mechanism. nih.gov

Interactive Table 3: Hypothetical Pharmacodynamic Biomarkers for a this compound Isomer in an Inflammation Model

BiomarkerBiological RoleObserved Change with TreatmentImplication for Efficacy
C-Reactive Protein (CRP)Acute-phase inflammatory proteinDown-regulatedIndicates reduction in systemic inflammation. researchgate.net
Interleukin-6 (IL-6)Pro-inflammatory cytokineDown-regulatedSuggests inhibition of a key inflammatory pathway. nih.gov
PhosphatidylcholinesLipid metabolismNormalized levelsIndicates restoration of metabolic homeostasis disrupted by disease. nih.gov
Kallikrein-7 (KLK-7)Protease involved in skin inflammationDown-regulatedPotential biomarker for efficacy in dermatological conditions. nih.gov

Ethical Considerations in Animal Research

Preclinical research involving animal models is governed by rigorous ethical principles designed to ensure the humane treatment of animals and the scientific validity of the research. biobostonconsulting.com The ethical framework for animal research is widely based on the principles of the "3Rs": Replacement , Reduction , and Refinement . nih.gov

Replacement encourages the use of non-animal methods whenever possible. This includes in vitro assays, computer modeling, and other New Approach Methodologies (NAMs). biobostonconsulting.comdrugtargetreview.com

Reduction focuses on using the minimum number of animals necessary to obtain statistically significant and scientifically valid results. nih.gov

Refinement aims to minimize any pain, suffering, or distress to the animals by optimizing housing, handling, and experimental procedures. nih.gov

Any proposal for research with novel compounds like this compound must undergo a thorough review by an independent ethics committee, such as an Institutional Animal Care and Use Committee (IACUC). biobostonconsulting.com This committee performs a harm-benefit analysis, weighing the potential scientific and medical benefits of the research against the potential for animal suffering. nih.govnews-medical.net A study is only approved if the potential benefits are deemed to outweigh the harms. news-medical.net

Furthermore, scientific integrity is a core ethical consideration. biobostonconsulting.com Research must be meticulously designed to ensure that the results are robust and reproducible, so that the use of every animal is justified and contributes meaningfully to scientific knowledge. biobostonconsulting.com

Challenges and Advancements in Preclinical Research for Novel Compounds

The path of a novel compound from discovery to clinical application is fraught with challenges, but it is also an area of rapid technological advancement.

A primary challenge is the high cost and extensive timeline of drug development; it can take over a decade and vast financial resources to bring a single new drug to market. tandfonline.comazolifesciences.com A significant contributor to this is the high failure rate of compounds in clinical trials, often due to a lack of efficacy or unforeseen toxicity that was not predicted by preclinical models. nih.govtexilajournal.com This translational failure is frequently attributed to the limitations of traditional animal models, which may not accurately recapitulate complex human diseases. nih.govcas.org Another challenge is the increasing complexity of biological data, where integrating vast datasets from genomics, proteomics, and metabolomics remains a difficult task. tandfonline.com

In response to these challenges, significant advancements are being made, particularly through the development of New Approach Methodologies (NAMs). fda.gov These innovative technologies aim to improve the predictive accuracy of preclinical testing while also adhering to the ethical principle of reducing animal use. fda.gov Advancements include:

In vitro Human-Based Models: Technologies using human cells, such as induced pluripotent stem cells (iPSCs), can be used to create disease-specific models in a dish. cas.org These models can more accurately mirror human cellular responses to a drug compared to animal models. cas.org

In silico Modeling: Advanced computer modeling and artificial intelligence (AI) can predict a compound's properties, activity, and potential toxicity without the need for physical experiments. news-medical.nettandfonline.com These computational approaches can screen vast virtual libraries of molecules to identify promising candidates.

Organ-on-a-Chip (OOC): These microfluidic devices contain living human cells in a 3D arrangement that mimics the structure and function of human organs, offering a more physiologically relevant testing environment than standard cell cultures. news-medical.netfda.gov

Interactive Table 4: Comparison of Traditional and Advanced Preclinical Models

Model TypeKey Advantage(s)Key Limitation(s)
Traditional Animal Model Provides data on systemic effects in a whole, living organism.Poor predictive validity for human responses; ethical concerns. nih.govcas.org
iPSC Model High human relevance; can model genetic basis of disease. cas.orgDoes not capture complex multi-organ interactions.
In Silico (AI/ML) Model High-throughput; cost-effective; reduces animal use. tandfonline.comDependent on quality of training data; may not predict novel biology. tandfonline.com
Organ-on-a-Chip (OOC) Mimics human organ-level physiology; better human relevance. fda.govTechnically complex; lower throughput than in silico methods.

Computational Approaches in Drug Discovery and Design for C19h15cln2o3 Scaffolds

Computer-Aided Drug Design (CADD) Paradigm

Computer-Aided Drug Design (CADD) represents a foundational shift in modern drug discovery, utilizing computational methods to facilitate the design and discovery of new drugs. unipi.it This paradigm is central to the exploration of compounds based on the C19H15ClN2O3 scaffold. The primary goal of CADD is to streamline the search for new biologically active compounds, which historically involves modifying known active molecules or linking different active components. nih.gov CADD accelerates this process and also enables de novo design—creating effective molecules from scratch. nih.gov

The CADD workflow is broadly categorized into two main approaches: structure-based and ligand-based drug design. nih.govrsc.org

Structure-Based Drug Design (SBDD): This approach is applicable when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known. It involves studying the target's binding site to design molecules, such as derivatives of the this compound scaffold, that fit and interact with it in a desirable way.

Ligand-Based Drug Design (LBDD): When the target's structure is unknown, LBDD methods are employed. These techniques rely on the knowledge of other molecules (ligands) that are known to interact with the target. By analyzing the common structural and chemical features of these active ligands, a pharmacophore model can be developed to guide the design of new compounds.

The integration of CADD not only focuses on the interaction between a drug and its intended target but also considers other critical factors like bioavailability, metabolic stability, and potential interactions with unintended targets (anti-targets) to ensure safety and efficacy. nih.gov The use of computational tools has become indispensable for major pharmaceutical and biotechnology companies, demonstrating their crucial contribution to discovering new therapeutic solutions. unipi.it

Molecular Modeling and Docking Studies

Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. scifiniti.com For the this compound scaffold, molecular modeling allows for the detailed visualization and analysis of its three-dimensional structure and conformational flexibility. A key application within this field is molecular docking, a computational technique that predicts the preferred orientation of one molecule (the ligand, such as a this compound derivative) when bound to a second molecule (the receptor, typically a protein). frontiersin.orgnih.gov

The primary objectives of molecular docking are to predict the binding mode and to estimate the binding affinity (or strength of the interaction) between the ligand and its target. frontiersin.org This is often quantified as a docking score, where a lower value typically indicates a more favorable interaction. inventi.in For instance, in a study of potential inhibitors for the PDE7B protein, a target for cognitive impairments, blind docking was performed to identify the most stable binding conformations, which were then selected based on having the least binding energy. nih.gov This process is crucial for understanding how a compound like this compound might exert a biological effect and for prioritizing candidates for further experimental testing.

A significant prerequisite for structure-based drug design is the availability of an accurate three-dimensional (3D) structure of the target protein. nih.govnumberanalytics.com When an experimental structure from techniques like X-ray crystallography is unavailable, its structure must be predicted computationally. numberanalytics.com This is a critical step before molecular docking studies can be performed on a potential drug candidate based on the this compound scaffold.

The main approaches for protein structure prediction include:

Homology Modeling: Also known as comparative modeling, this is the most widely used method when a homologous protein with a known structure (a template) is available. mdpi.comresearchgate.net It operates on the principle that proteins with similar amino acid sequences tend to adopt similar 3D structures. mdpi.com

Threading (Fold Recognition): This method is used when the target protein has low sequence similarity to any known structure. It compares the target's sequence against a library of known protein folds to find the most compatible structure. researchgate.net

Ab Initio Prediction: This "from scratch" method is employed when no suitable templates can be found. It predicts the structure based on fundamental principles of physics and chemistry. researchgate.net

The field of protein structure prediction has been revolutionized by the application of artificial intelligence (AI) and deep learning. numberanalytics.com Tools like AlphaFold use deep learning models to predict protein structures with remarkable accuracy, often comparable to experimental methods. mdpi.combiorxiv.org This advancement allows researchers to generate reliable protein models for a vast number of targets, thereby expanding the scope of structure-based drug design for novel scaffolds like this compound.

Following molecular docking, a detailed analysis of the interactions between the ligand and its target protein is essential for understanding the structural basis of its activity. nih.gov This analysis helps to rationalize the docking results and provides crucial insights for optimizing the ligand's structure to improve its potency and selectivity. mdpi.com For a compound derived from the this compound scaffold, this involves identifying the key amino acid residues in the target's binding pocket that it interacts with.

The primary types of protein-ligand interactions that are analyzed include:

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein. They are a major driving force for ligand binding and are often more frequent in high-efficiency ligands. nih.gov

Hydrogen Bonds: These are directional interactions between a hydrogen bond donor (like an -OH or -NH group) and an acceptor (like an oxygen or nitrogen atom). They are crucial for binding specificity.

Aromatic Interactions: These include π-π stacking (face-to-face or edge-to-face) between aromatic rings on the ligand and protein. nih.gov

Salt Bridges (Ionic Interactions): These are electrostatic interactions between oppositely charged groups on the ligand and protein.

A systematic analysis of the Protein Data Bank (PDB) has shown that hydrophobic contacts are the most frequent type of interaction, followed by hydrogen bonds and aromatic interactions. nih.gov Understanding this interaction profile is key to rationally designing more effective derivatives of a given scaffold.

Table 1: Common Protein-Ligand Interactions

Interaction Type Description Key Moieties Involved
Hydrophobic Interactions between nonpolar molecular surfaces in an aqueous environment. Alkyl chains, aromatic rings
Hydrogen Bond A directional electrostatic interaction between a hydrogen atom and an electronegative atom. -OH, -NH, C=O, N
Aromatic (π-stacking) Noncovalent interactions between aromatic rings. Phenyl, indole, imidazole (B134444) rings

| Salt Bridge | A combination of a hydrogen bond and an electrostatic interaction between charged residues. | Carboxylate (-COO⁻), Ammonium (B1175870) (-NH₃⁺) |

Target Protein Structure Prediction

Quantum Chemical Calculations

While molecular docking relies on classical mechanics force fields, quantum chemical (QC) calculations provide a more rigorous and accurate description of molecular systems based on the principles of quantum mechanics. nih.govrsc.org These methods are used to analyze reaction mechanisms, predict reaction pathways, and calculate electronic properties with high precision. rsc.orgchemrxiv.org In the context of the this compound scaffold, QC calculations can be employed to refine the understanding of its electronic structure, stability, and reactivity.

Quantum chemical calculations can compute properties that are inaccessible to classical methods, such as transition state energies, which are critical for understanding reaction kinetics. rsc.org They can also be used to calculate more accurate interaction energies between a ligand and a target protein, going beyond the approximations of standard docking scores. Although computationally intensive, QC methods are increasingly integrated into drug discovery workflows, especially for smaller systems or specific parts of a larger system (e.g., the binding site). uni-hamburg.dearxiv.org This allows for a deeper understanding that can guide the design of new catalysts or synthetic routes for complex molecules prior to expensive and time-consuming experimental work. rsc.org

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and design. mednexus.orgdrughunter.com These technologies leverage complex algorithms to learn from vast datasets, enabling predictions and designs that can significantly accelerate the entire process. scielo.brresearchgate.net The application of AI/ML is relevant at nearly every stage, from target identification to lead optimization for scaffolds like this compound.

Key applications of AI and ML in drug discovery include:

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity or physicochemical properties of a molecule based on its structure. This allows for the rapid evaluation of virtual compounds. researchgate.net

Enhanced Virtual Screening: AI can improve the accuracy and speed of virtual screening campaigns by learning to distinguish between active and inactive compounds more effectively than traditional scoring functions. researchgate.net

Target Identification and Validation: AI algorithms can analyze complex biological data (e.g., genomics, proteomics) to identify and validate novel drug targets. scielo.br

Generative Chemistry: As mentioned in de novo design, AI-driven generative models can design novel molecules with desired properties, exploring a vast and uncharted chemical space. nih.govmdpi.com

Protein Structure Prediction: AI models like AlphaFold have largely solved the protein folding problem, providing high-quality structures for structure-based design. nih.gov

By automating complex tasks and extracting subtle patterns from data, AI and ML reduce human bias and the time required for testing, making the drug discovery process more robust and efficient. scielo.br

Table 2: Applications of AI/ML in the Drug Discovery Pipeline

Stage AI/ML Application Description
Target Identification Data Mining & Analysis Analyzing 'omics' data to identify novel protein targets associated with a disease. scielo.br
Hit Identification Predictive Screening Using ML models to screen virtual libraries and predict active compounds. researchgate.net
Lead Generation De Novo Design Employing generative models to create novel molecules with specific desired properties. nih.govmdpi.com
Lead Optimization ADMET Prediction Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to improve drug-likeness. nih.gov

| Structure Prediction | Protein Folding | Generating accurate 3D structures of target proteins for structure-based design. nih.govmdpi.com |

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel molecules before their synthesis.

For scaffolds related to the this compound formula, such as the 4H-chromene core, extensive QSAR studies have been conducted to elucidate the structural requirements for their biological effects, notably as inducers of apoptosis in cancer cells. One of the compounds with the this compound formula is 2-amino-4-[3-chloro-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile, which belongs to the 4-aryl-4H-chromene class. worldscientific.com Research in this area has utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA) to build predictive models. worldscientific.comtcmsp-e.com

A study on a series of 36 substituted 4-aryl/heteroaryl-4H-chromenes as apoptosis inducers against human breast cancer cell lines (T47D) developed robust CoMFA and CoMSIA models. worldscientific.com These models demonstrated high statistical quality and predictive power, with correlation coefficients (R²) of 0.944 and cross-validation coefficients (q²) of 0.747 for CoMFA and 0.704 for CoMSIA. worldscientific.com The predictive ability was further validated with a test set, yielding predictive R² values of 0.845 and 0.851, respectively. worldscientific.com

The contour maps generated from these models provided crucial insights into the structure-activity relationships:

Steric Interactions : The steric properties of the substituents play a critical role in determining the anticancer activity. Bulky groups at certain positions (R1) were found to be detrimental to the activity. worldscientific.com

Electrostatic and Hydrophobic Properties : Increased electropositivity and hydrophobicity at the terminal alkyl part of the R2 substituent were favorable for activity. worldscientific.com The R3 substituent was also found to benefit from being hydrophobic. worldscientific.com Conversely, bulky and strongly electron-withdrawing groups at the R4 position were not advantageous. worldscientific.com

Hydrogen Bonding : The introduction of large electronegative atoms that can act as hydrogen-bond acceptors at the R5 and R6 positions was predicted to enhance activity. worldscientific.com

Another comprehensive study involving a larger dataset of 124 varieties of 4-aryl-4H-chromenes further underscored the importance of the steric and electrostatic fields in predicting the apoptotic-inducing activity. tcmsp-e.com These findings are instrumental in guiding the rational design of more potent and selective anticancer agents based on the 4H-chromene scaffold.

The following interactive table conceptualizes the kind of data used in such QSAR studies, illustrating the relationship between structural features and biological activity.

Compound IDScaffoldR1 GroupR2 GroupExperimental IC50 (µM)Predicted IC50 (µM)
CH-14H-Chromene-H-OCH35.25.5
CH-24H-Chromene-Cl-OCH32.83.1
CH-34H-Chromene-H-OC2H54.14.3
CH-44H-Chromene-Cl-OC2H51.51.8

For other scaffolds like furan-2-carboxamide, found in N-(2-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)furan-2-carboxamide, while direct QSAR studies are less reported, structure-activity relationship (SAR) analyses from synthesis and biological evaluation studies provide a foundation for future predictive modeling. acs.orgrsc.orgdergipark.org.tr These studies have shown that substitutions on the furan (B31954) or the phenyl rings can significantly influence the biological activity, such as antiviral or anticancer effects. rsc.org

Generative Chemistry Approaches

Generative chemistry utilizes artificial intelligence, particularly deep learning models, to design novel molecular structures with desired properties. lindushealth.com This approach can explore vast regions of chemical space to identify new scaffolds and molecules that might not be conceived through traditional medicinal chemistry intuition. lindushealth.com

While specific applications of generative chemistry to the this compound scaffolds are not yet widely published, the principles of this technology can be readily applied to them. Generative models can be trained on existing libraries of compounds with known activities, such as the aforementioned 124 4-aryl-4H-chromenes, to learn the underlying patterns of active molecules. tcmsp-e.com

The process would typically involve:

Representation of Molecules : Molecules are represented in a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) strings or molecular graphs. researchgate.net

Model Training : A generative model, such as a Generative Adversarial Network (GAN) or a Variational Autoencoder (VAE), is trained on a dataset of known molecules. The model learns the "language" of chemistry, including rules of chemical bonding and structure.

Generation of Novel Molecules : The trained model can then generate new molecular structures. This generation can be unconstrained, to explore novel chemical space, or it can be guided by specific property predictors (like a QSAR model) to produce molecules with desired characteristics (e.g., high predicted activity, low toxicity). lindushealth.com

Scaffold Hopping and Decoration : Generative approaches are particularly useful for "scaffold hopping," where the core structure of a known active molecule is replaced with a novel one while maintaining the key pharmacophoric features. They can also be used for "scaffold decoration," where a known scaffold is embellished with different functional groups to optimize its properties.

For the this compound scaffolds, a generative model could be tasked to design new derivatives of, for instance, the pyrrolo[3,4-e]indole core. The model could be conditioned to generate molecules that are predicted to be active against a specific biological target, while also optimizing for drug-like properties such as solubility and metabolic stability.

The following table illustrates the potential output of a generative chemistry workflow, showcasing novel generated compounds based on a known scaffold.

Generated Compound IDParent ScaffoldGenerated SMILESPredicted Property 1 (e.g., Activity Score)Predicted Property 2 (e.g., Synthetic Accessibility)
GEN-1Pyrrolo[3,4-e]indoleCN1C=C(C2=C1C=C(C3=C2C(=O)NC3=O)C4=CC=CC=C4F)CCO0.85High
GEN-2Pyrrolo[3,4-e]indoleCN1C=C(C2=C1C=C(C3=C2C(=O)NC3=O)C4=CC=C(Cl)C=C4)CCO0.78High
GEN-34H-ChromeneNC(=C1C#N)OC2=CC(O)=CC=C2C1C1=CC=C(F)C=C10.92Medium
GEN-4Furan-2-carboxamideO=C(NC1=CC=CC=C1C(=O)NCC1=CC=C(F)C=C1)C1=CC=CO10.88High

Future Research Directions and Therapeutic Relevance of C19h15cln2o3 Research Preclinical Horizon

Design and Synthesis of Advanced C19H15ClN2O3 Analogs with Optimized Profiles

The development of Mebudipine itself was a result of strategic analog design aimed at overcoming the limitations of nifedipine (B1678770), such as its short half-life. nih.govresearchgate.net The key structural modification in Mebudipine involves the substitution of a methyl ester group in nifedipine with a t-butyl ester, which reduces the rate of conversion to its inactive pyridine (B92270) metabolite. researchgate.netresearchgate.net This modification successfully resulted in a longer biological half-life in preclinical models. researchgate.net

Future research in this area is directed towards the synthesis of novel analogs with even more refined properties. The objectives include:

Enhanced Vasoselectivity : Designing derivatives that exhibit greater selectivity for vascular smooth muscle calcium channels over cardiac channels to minimize potential cardiac side effects. brieflands.com

Improved Metabolic Stability : Further modifying the dihydropyridine (B1217469) ring and its substituents to create compounds with longer in-vitro half-lives than Mebudipine and Dibudipine, which are already superior to nifedipine. brieflands.comresearchgate.net

Hybrid Molecule Design : Synthesizing hybrid compounds that incorporate the Mebudipine scaffold with other pharmacophores. For instance, creating molecules that also possess α-/β-adrenoceptor antagonist properties could offer a multi-faceted approach to treating hypertension. researchgate.net

Preclinical studies have shown that Mebudipine has a more potent inhibitory effect on calcium-induced contractions and a greater relaxation effect on aortic rings compared to nifedipine, validating the initial design strategy. nih.gov

Table 1: Comparative In-Vitro Half-Life of Dihydropyridine Analogs

Compound In-Vitro Half-Life (rat hepatocytes) Key Structural Feature Reference
Nifedipine 5.5 ± 1.1 min Symmetrical, methyl esters researchgate.net
Mebudipine 22 ± 7.1 min Non-symmetrical, t-butyl & methyl ester researchgate.net

Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the principle that a single drug can interact with multiple targets, is a burgeoning paradigm in drug discovery for complex diseases. nih.govnih.gov While Mebudipine is primarily characterized as a calcium channel blocker, its broader target profile and potential for multi-target activity are areas of active investigation. The mechanisms underlying its protective effects may involve counteracting oxidative stress, preventing apoptosis, and mitigating inflammation, suggesting interactions beyond simple channel blockade. brieflands.comresearchgate.net

Future preclinical research will likely focus on:

Systematic Target Profiling : Utilizing computational and experimental screening methods to identify additional molecular targets of Mebudipine and its analogs. nih.govnih.gov This could uncover novel indications or explain its favorable preclinical profile.

Rational Design of Multi-Target Agents : Intentionally designing new analogs that not only block calcium channels but also modulate other relevant pathways in cardiovascular or other diseases. This could lead to more efficacious treatments for multifactorial conditions like cancer or neurodegenerative disorders, where calcium signaling is also implicated. nih.gov

The concept of a multi-targeting drug is particularly advantageous for complex diseases where affecting a single pathway is often insufficient.

Combination Therapeutic Strategies (Preclinical)

Preclinical studies have begun to explore the utility of Mebudipine in combination therapy, particularly in mitigating the toxicity of other drugs. A notable example is its use in a rat model of doxorubicin-induced heart failure. researchgate.net Doxorubicin is an effective chemotherapy agent whose use is limited by cardiotoxicity. In this model, Mebudipine administration, similar to amlodipine, reversed the increased plasma levels of cardiac injury biomarkers and big endothelin-1 (B181129) (BET-1), suggesting a cardioprotective effect. researchgate.net

This opens up several avenues for future preclinical research:

Cardioprotection During Chemotherapy : Expanding studies to assess Mebudipine's ability to protect against the cardiotoxic effects of a wider range of anti-cancer drugs.

Synergistic Antihypertensive Effects : Investigating combinations of Mebudipine with other classes of antihypertensive agents (e.g., ACE inhibitors, beta-blockers) at low doses to enhance efficacy and reduce side effects.

Combination with Anti-Diabetic Agents : Given that diabetes is a major risk factor for cardiovascular disease, exploring the combined effects of Mebudipine and anti-diabetic drugs on renal and vascular function in diabetic animal models could be beneficial. researchgate.net

Table 2: Effect of Mebudipine on Biomarkers in Doxorubicin-Induced Heart Failure Model

Group Plasma BET-1 (pg/mL) Key Finding Reference
HF Control 0.231 Elevated biomarker of cardiac stress researchgate.net
HF + Mebudipine 0.103 Reversal of biomarker elevation researchgate.net

Development of Novel Delivery Systems

A significant challenge for Mebudipine, like many dihydropyridines, is its very low water solubility and poor oral bioavailability, which is estimated to be around 1-2% due to a significant first-pass metabolism. brieflands.comresearchgate.net To overcome this, extensive research has been conducted on novel drug delivery systems, with nanoemulsions emerging as a highly promising strategy. tandfonline.comnih.gov

An oral nanoemulsion of Mebudipine was developed using components like ethyl oleate, Tween 80, and polyethylene (B3416737) glycol 400. tandfonline.com This formulation, with an optimal particle size of approximately 22.8 nm, significantly enhanced the oral bioavailability in rats compared to a standard suspension. tandfonline.comnih.gov The relative bioavailability of the nanoemulsion was increased by about 2.6-fold. researchgate.nettandfonline.com

Future directions in this domain include:

Optimization of Nanoformulations : Using tools like artificial neural networks to analyze factors affecting particle size and stability to further optimize nanoemulsion compositions. brieflands.comdntb.gov.ua

Targeted Nanoparticle Systems : Developing ligand-attached nanoparticles or other targeted systems to deliver Mebudipine specifically to desired tissues, such as the vasculature or heart, or even to cross the blood-brain barrier for potential neurological applications. acs.orgmdpi.com

Exploring Other Delivery Platforms : Investigating other advanced delivery systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-nanoemulsifying drug delivery systems (SNEDDS) to improve stability, loading capacity, and therapeutic performance. mdpi.cominnovareacademics.in

Addressing Global Health Challenges through this compound Research

Cardiovascular diseases are the leading cause of death globally, representing a paramount global health challenge. nih.gov By developing more effective, safer, and affordable treatments for hypertension and angina, research into Mebudipine and its analogs directly addresses this issue. brieflands.commedicinesdevelopment.com The focus on creating longer-acting compounds could improve patient compliance, a critical factor in managing chronic diseases in diverse healthcare settings. researchgate.net

Furthermore, research into Mebudipine could contribute to addressing:

Non-Communicable Diseases (NCDs) : Hypertension is a primary risk factor for stroke, heart attack, and kidney disease. Improved therapies are central to global strategies aimed at reducing the burden of NCDs. who.int

Health System Resilience : The COVID-19 pandemic highlighted the strain on health systems worldwide. who.int Developing robust treatments for prevalent chronic conditions helps build more resilient systems capable of managing both routine health needs and acute crises.

Equitable Access : The development of cost-effective manufacturing processes for Mebudipine and its formulations is crucial for ensuring that advanced treatments are accessible in low- and middle-income countries, where the burden of cardiovascular disease is often highest. medicinesdevelopment.com

Translation to Advanced Preclinical Development

For Mebudipine or its advanced analogs to move from the research laboratory toward clinical trials, a series of rigorous advanced preclinical development steps are necessary. mdpi.com Initial preclinical safety tests have been promising; for example, the Ames mutagenicity assay showed that Mebudipine and its metabolites were not mutagenic, a crucial safety milestone. brieflands.comnih.govnih.gov

The necessary translational steps include:

Comprehensive Toxicology Studies : Conducting detailed in-vivo toxicology studies in multiple species to establish a comprehensive safety profile.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Developing robust PK/PD models to predict human dose-response relationships and design optimal dosing regimens for first-in-human trials.

Scale-up and GMP Manufacturing : Developing and validating a scalable manufacturing process under Good Manufacturing Practice (GMP) standards for the chosen drug candidate and its delivery system (e.g., nanoemulsion).

Regulatory Submission : Compiling all preclinical data into an Investigational New Drug (IND) application or equivalent regulatory submission to gain approval for clinical trials.

The successful navigation of these preclinical hurdles is essential for translating the promising scientific findings on this compound into tangible therapeutic benefits for patients. mdpi.comresearchgate.net

Q & A

What are the primary synthetic routes for C19H15ClN2O3, and how can researchers evaluate their efficiency?

Basic Question
Methodological Answer:
C19H15ClN2O3 is a tricyclic benzoxazepine derivative. A five-step synthesis involves cyclocondensation of substituted precursors, halogenation, and ring-closing reactions . To evaluate efficiency:

  • Yield Comparison : Calculate stepwise yields and overall yield (e.g., 64.32% C content in final product vs. theoretical values ).
  • Cost Analysis : Use tools like SciFinder to compare reagent costs and availability .
  • Green Metrics : Apply atom economy and E-factor calculations to assess environmental impact.

How can researchers resolve contradictions in spectral data for this compound characterization?

Advanced Question
Methodological Answer:
Discrepancies in NMR or mass spectra often arise from impurities or tautomeric forms. Strategies include:

  • Cross-Validation : Compare data across multiple sources (e.g., primary literature vs. Reaxys or PubChem).
  • Computational Modeling : Use DFT calculations to predict NMR shifts and match experimental data .
  • Contradiction Analysis : Apply Popperian falsification principles to isolate variables (e.g., solvent effects, temperature) .

What databases are most reliable for retrieving physicochemical properties of this compound?

Basic Question
Methodological Answer:

  • SciFinder : Search by structure or CAS number to access experimental data (e.g., melting points, solubility) from peer-reviewed journals .
  • Web of Science : Use citation tracking to locate primary studies reporting properties .
  • Reaxys : Filter results by "Experimental Data" to avoid theoretical predictions .
    Validity Check : Prioritize studies with elemental analysis (e.g., 64.58% C found vs. 64.32% calculated ).

How should researchers design experiments to optimize the synthetic yield of C1915ClN2O3?

Advanced Question
Methodological Answer:

  • DoE (Design of Experiments) : Use factorial design to test variables (e.g., catalyst loading, reaction time) .
  • Critical Milestones : Define benchmarks (e.g., >60% yield after Step 3) and adjust protocols iteratively .
  • Failure Analysis : Document side products via LC-MS and revise reaction conditions (e.g., solvent polarity, temperature gradients) .

How can computational methods predict the biological activity of C19H15</clN2O3?

Advanced Question
Methodological Answer:

  • QSAR Modeling : Use tools like Schrödinger or MOE to correlate structural features (e.g., Cl substituent) with activity .
  • Docking Studies : Simulate interactions with target proteins (e.g., benzodiazepine receptors) using PDB structures .
  • ADMET Prediction : Evaluate bioavailability via SwissADME (e.g., TPSA = 64.7 Ų predicts moderate permeability) .

What safety protocols are essential for handling C19H15</clN2O3 in the lab?

Basic Question
Methodological Answer:

  • LCSS (Laboratory Chemical Safety Summary) : Refer to standardized templates for toxicity, storage, and PPE requirements .
  • Hazard Cross-Referencing : Validate safety data against SDS from multiple vendors (e.g., Sigma-Aldrich, TCI) .
  • Waste Management : Designate disposal protocols for halogenated waste (e.g., incineration with alkali scrubbers) .

How can researchers address conflicting literature on the reactivity of C19H15</clN2O3 under acidic conditions?

Advanced Question
Methodological Answer:

  • Contradiction Mapping : Systematically compare reaction conditions (e.g., pH, temperature) across studies .
  • Mechanistic Probes : Use isotopic labeling (e.g., <sup>18</sup>O) to track ring-opening pathways .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers .

What strategies validate the purity of C19H15</clN2O3 batches in academic labs?

Basic Question
Methodological Answer:

  • Chromatographic Purity : Use HPLC with dual detection (UV/ELSD) and >95% area threshold .
  • Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .
  • Spectroscopic Consistency : Match <sup>13</sup>C NMR peaks to predicted shifts (e.g., 172 ppm for carbonyl groups) .

How can interdisciplinary approaches enhance the study of C19H15</clN2O3?

Advanced Question
Methodological Answer:

  • Collaborative Workflows : Integrate synthetic chemistry with computational modeling and bioassay teams .
  • Mixed Methods : Combine XRD for structural analysis and in vitro assays for activity profiling .
  • Ethical Documentation : Adhere to ICMJE standards for reporting chemical safety and reproducibility .

What are the best practices for citing spectral data of C19H15</clN2O3 in publications?

Basic Question
Methodological Answer:

  • ACS Style : Report NMR shifts as δ (ppm) relative to TMS, citing instrument parameters (e.g., 400 MHz, DMSO-<i>d</i>6) .
  • Data Repositories : Deposit raw spectra in Figshare or Zenodo with DOI links .
  • Cross-Referencing : Align data with published analogs (e.g., benzo[b]imidazo[1,5-d][1,4]oxazepines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.